Ataciguat
Description
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
a soluble guanylyl cyclase activator; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-[(5-chlorothiophen-2-yl)sulfonylamino]-N-(4-morpholin-4-ylsulfonylphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N3O6S3/c22-14-1-6-18(25-34(28,29)20-8-7-19(23)33-20)17(13-14)21(27)24-15-2-4-16(5-3-15)35(30,31)26-9-11-32-12-10-26/h1-8,13,25H,9-12H2,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHLRGARXNPFCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)NS(=O)(=O)C4=CC=C(S4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N3O6S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048746 | |
| Record name | Ataciguat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
254877-67-3 | |
| Record name | Ataciguat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0254877673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ataciguat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12805 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ataciguat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ataciguat | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QP166M390Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ataciguat's Mechanism of Action in Aortic Stenosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aortic stenosis (AS), a progressive condition characterized by the calcification and narrowing of the aortic valve, currently lacks an effective pharmacological treatment to halt its progression, leaving surgical or transcatheter valve replacement as the only definitive interventions. Ataciguat, a novel anthranilic acid derivative, has emerged as a promising therapeutic agent with the potential to slow the advancement of fibrocalcific aortic valve stenosis (FCAVS). This technical guide provides an in-depth exploration of the mechanism of action of this compound, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing the underlying signaling pathways.
Core Mechanism of Action: Reactivation of Oxidized Soluble Guanylate Cyclase
The central mechanism of this compound in the context of aortic stenosis revolves around its ability to reactivate the oxidized form of soluble guanylate cyclase (sGC).[1][2][3][4] In the pathological microenvironment of the stenotic aortic valve, characterized by high oxidative stress, the sGC enzyme becomes oxidized. This oxidation renders sGC insensitive to its natural ligand, nitric oxide (NO), leading to a significant reduction in the production of cyclic guanosine monophosphate (cGMP).[5] The subsequent decline in cGMP signaling is a critical driver of the pro-fibrotic and pro-calcific processes that underpin the progression of aortic stenosis.
This compound, acting as an NO-independent sGC activator, specifically targets and reactivates this oxidized sGC. By binding to the oxidized enzyme, this compound restores its catalytic activity, leading to an increase in cGMP levels. This restoration of the NO-sGC-cGMP signaling pathway is pivotal in counteracting the molecular cascades that drive calcification and fibrosis within the aortic valve leaflets.
Signaling Pathways and Molecular Effects
The therapeutic effects of this compound are mediated through the downstream consequences of enhanced cGMP signaling. A key finding is the drug's ability to reduce bone morphogenetic protein 2 (BMP2) signaling. BMP2 is a potent pro-osteogenic factor that plays a crucial role in the calcification of aortic valve interstitial cells. By increasing cGMP, this compound attenuates BMP signaling, thereby inhibiting the osteogenic differentiation of these cells and slowing the progression of valve calcification.
Furthermore, the restoration of sGC signaling by this compound has been shown to have broader anti-fibrotic and anti-inflammatory effects, contributing to the overall attenuation of the pathological remodeling of the aortic valve.
References
- 1. jordan-cardiac.org [jordan-cardiac.org]
- 2. This compound Shows Potential for Curbing Progression of Aortic Stenosis | tctmd.com [tctmd.com]
- 3. cardiovascularnews.com [cardiovascularnews.com]
- 4. jordan-cardiac.org [jordan-cardiac.org]
- 5. Evaluating Medical Therapy for Calcific Aortic Stenosis: JACC State-of-the-Art Review - PMC [pmc.ncbi.nlm.nih.gov]
Ataciguat's Effect on Aortic Valve Calcification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aortic valve stenosis (AVS), predominantly caused by progressive aortic valve calcification (AVC), is a major cause of cardiovascular morbidity and mortality with no approved pharmacological treatment to slow its progression. Current management involves watchful waiting followed by surgical or transcatheter aortic valve replacement. Ataciguat, a novel, orally available, nitric oxide (NO)-independent soluble guanylate cyclase (sGC) activator, has emerged as a promising therapeutic agent to address this unmet need. Preclinical and clinical studies have demonstrated its potential to attenuate the progression of AVC. This technical guide provides an in-depth overview of the mechanism of action of this compound, a summary of key preclinical and clinical findings, and detailed experimental protocols utilized in its evaluation.
Introduction to Aortic Valve Calcification and the Role of the NO-sGC-cGMP Pathway
Aortic valve calcification is an active, cell-mediated process resembling bone formation, involving the differentiation of aortic valve interstitial cells (AVICs) into an osteoblast-like phenotype. This process is characterized by the expression of osteogenic markers such as Runt-related transcription factor 2 (RUNX2) and alkaline phosphatase (ALP), leading to the deposition of calcium phosphate crystals and subsequent stiffening and narrowing of the aortic valve.
The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway is a critical regulator of cardiovascular homeostasis. In the context of the aortic valve, this pathway is believed to play a protective role against calcification. However, in diseased states, oxidative stress leads to the oxidation of the heme moiety of sGC, rendering it insensitive to NO stimulation and thereby impairing cGMP production. This reduction in cGMP signaling is associated with the progression of fibrocalcific aortic valve stenosis.
This compound: Mechanism of Action
This compound is an sGC activator that functions independently of NO. It preferentially activates the oxidized (heme-free) form of sGC, which is prevalent in diseased tissues characterized by high oxidative stress, such as calcified aortic valves. By activating oxidized sGC, this compound restores the production of cGMP, thereby reactivating downstream signaling cascades that are protective against calcification. This targeted action on the diseased form of sGC makes this compound a potentially selective and effective therapeutic agent for aortic valve calcification.
Signaling Pathway of this compound in Aortic Valve Calcification
Caption: this compound activates oxidized sGC, increasing cGMP and inhibiting pro-calcific signaling.
Preclinical Evidence
In Vitro Studies
-
Objective: To investigate the effect of this compound on sGC signaling and osteogenic differentiation in cultured
Preclinical Profile of Ataciguat: A Novel Investigational Therapy for Calcific Aortic Valve Disease
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary
Calcific aortic valve disease (CAVD) is a progressive condition with no approved pharmacological treatments to slow its course, leaving surgical or transcatheter valve replacement as the only options for advanced disease.[1] A promising therapeutic agent, ataciguat, a soluble guanylate cyclase (sGC) activator, has emerged from preclinical studies as a potential first-in-class medical therapy for CAVD. This technical guide provides an in-depth overview of the preclinical data for this compound, focusing on its mechanism of action, key experimental findings, and detailed methodologies to support further research and development in this critical area. Preclinical evidence robustly demonstrates that this compound, by selectively targeting oxidized sGC in diseased valve tissue, can attenuate the core pathological processes of inflammation, fibrosis, and calcification that drive CAVD.
Introduction to this compound and its Target
This compound is a novel anthranilic acid derivative that functions as a nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC), with a particular affinity for the oxidized form of the enzyme.[1][2] In the pathophysiology of CAVD, increased oxidative stress within the aortic valve leaflets leads to the oxidation of the heme group in sGC, rendering it insensitive to endogenous NO.[1] This impairment of the NO-sGC-cGMP signaling pathway is a critical driver of the pro-inflammatory, pro-fibrotic, and pro-calcific cascades that characterize the disease. This compound bypasses the need for NO and directly activates oxidized sGC, thereby restoring the production of cyclic guanosine monophosphate (cGMP) and reactivating its protective downstream signaling effects.[2]
Mechanism of Action: Signaling Pathway
This compound's therapeutic effect in CAVD is mediated through the reactivation of the NO-sGC-cGMP signaling pathway in a diseased valve environment characterized by high oxidative stress. The restored cGMP signaling cascade counteracts the key drivers of CAVD progression. A crucial downstream effect is the attenuation of Bone Morphogenetic Protein 2 (BMP2) signaling, a major pathway promoting osteogenic differentiation of valve interstitial cells (VICs) and subsequent calcification.
Preclinical Efficacy Data
In Vitro Studies in Aortic Valve Interstitial Cells
-
Objective: To determine the direct effect of this compound on osteogenic signaling in aortic valve interstitial cells (VICs).
-
Key Findings: Treatment of mouse aortic VICs with this compound resulted in a dose-dependent reduction in the basal expression of osterix, a key transcription factor in osteogenesis. This demonstrates a direct anti-calcific potential at the cellular level.
| Cell Type | Treatment | Concentration | Outcome | Percent Change |
| Mouse Aortic VICs (male) | This compound | up to 10 µM | ↓ Osterix expression | Dose-dependent reduction |
| Mouse Aortic VICs (female) | This compound | 10 µM | ↓ Osterix expression | Significant reduction |
In Vivo Studies in a Mouse Model of CAVD
-
Animal Model: Low-density lipoprotein receptor-deficient, apolipoprotein B100-only (Ldlr-/-ApoB100/100) mice. This model, when fed a high-fat, high-sucrose "Western" diet, develops fibrocalcific aortic valve stenosis that closely mimics human CAVD.
-
Key Findings: In mice with established CAVD, treatment with this compound significantly slowed the progression of valve calcification and dysfunction.
| Parameter | Control (Western Diet) | This compound (Western Diet + this compound) | Percent Reduction with this compound |
| Aortic Valve Calcification | Significant Progression | Progression Slowed | ~70% |
| Aortic Valve Stenosis | Progressive Increase | Attenuated Progression | Not specified |
| Valvular Dysfunction | Progressive Increase | Attenuated Progression | Not specified |
| BMP Signaling | Elevated | Attenuated | Not specified |
Experimental Protocols
In Vitro Aortic Valve Interstitial Cell Culture and Treatment
-
Cell Isolation: Aortic valve leaflets are excised from mice and subjected to enzymatic digestion to isolate VICs.
-
Cell Culture: VICs are cultured in standard cell culture media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
This compound Treatment: For dose-response studies, VICs are treated with increasing concentrations of this compound (e.g., up to 10 µM) for a specified period (e.g., 24-48 hours).
-
Analysis: Following treatment, RNA is extracted for quantitative real-time reverse transcription polymerase chain reaction (qRT-PCR) analysis of osteogenic gene expression (e.g., osterix).
In Vivo Mouse Model of CAVD
-
Animal Model: Ldlr-/-ApoB100/100 mice.
-
Disease Induction: Mice are fed a high-fat "Western" diet for 6 months to establish mild-to-moderate CAVD.
-
Treatment Regimen: Following disease induction, mice are continued on the Western diet with or without this compound mixed in the food (150 ppm) for an additional 3 months.
-
Analysis:
-
Immunohistochemistry: Aortic valve tissue is stained for markers of sGC activation (e.g., phospho-VASP).
-
Histopathology: Valve sections are stained to assess calcification and fibrosis.
-
Echocardiography: Valvular and ventricular function are assessed non-invasively.
-
Molecular Analysis: Western blotting and qRT-PCR are used to quantify markers of BMP signaling and fibrosis in valve tissue.
-
References
Investigating Ataciguat's potential in treating fibrocalcific aortic valve stenosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Fibrocalcific aortic valve stenosis (FCAVS) is a progressive and life-threatening condition with no approved pharmacological treatments to halt its progression, leaving surgical or transcatheter aortic valve replacement as the only options for late-stage disease. Emerging research has identified Ataciguat, a soluble guanylate cyclase (sGC) activator, as a promising therapeutic candidate. This technical guide provides a comprehensive overview of the scientific rationale, mechanism of action, preclinical evidence, and clinical trial data supporting the investigation of this compound for the treatment of FCAVS. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to facilitate further research and development in this critical area.
Introduction: The Unmet Need in Fibrocalcific Aortic Valve Stenosis
FCAVS is characterized by progressive thickening and calcification of the aortic valve leaflets, leading to obstruction of blood flow from the left ventricle to the aorta. The pathophysiology is complex, involving inflammation, fibrosis, and osteogenic differentiation of valvular interstitial cells (VICs). Currently, medical management is limited to surveillance and treatment of symptoms, with valve replacement being the definitive therapy for severe, symptomatic stenosis. The absence of disease-modifying drugs represents a significant unmet medical need.
This compound: Mechanism of Action
This compound is an NO-independent activator of soluble guanylate cyclase (sGC), with a particular affinity for the oxidized form of the enzyme.[1] In the pathological microenvironment of the stenotic aortic valve, increased oxidative stress leads to the oxidation of sGC, rendering it unresponsive to nitric oxide (NO). This compound bypasses the need for NO and directly activates oxidized sGC, restoring the production of cyclic guanosine monophosphate (cGMP).[1][2] This restoration of the NO-sGC-cGMP signaling pathway is crucial for inhibiting the molecular cascades that drive calcification in the valve.[2]
Signaling Pathways in FCAVS and this compound's Therapeutic Intervention
The progression of FCAVS involves a complex interplay of signaling pathways. Key among these are the pro-osteogenic Bone Morphogenetic Protein (BMP) and Wnt/β-catenin pathways, and the protective NO-sGC-cGMP pathway.
The Pathological Signaling Cascade in FCAVS
In FCAVS, various stimuli, including mechanical stress and inflammation, lead to increased expression of pro-osteogenic factors like BMP2. This activates downstream signaling, promoting the differentiation of VICs into an osteoblast-like phenotype, leading to valve calcification. Concurrently, oxidative stress impairs the protective NO-sGC-cGMP pathway.
References
Ataciguat's Engagement with Vascular Smooth Muscle Cells: A Deep Dive into its Molecular Targets
For Immediate Release
This technical guide provides an in-depth analysis of the molecular targets of Ataciguat within vascular smooth muscle cells (VSMCs). Designed for researchers, scientists, and professionals in drug development, this document synthesizes current research to elucidate the mechanism of action, key signaling pathways, and the quantitative effects of this compound on its primary molecular target. Detailed experimental protocols and visual representations of the signaling cascades are included to facilitate a comprehensive understanding.
Core Molecular Target: Soluble Guanylate Cyclase (sGC)
This compound's primary molecular target in vascular smooth muscle cells is soluble guanylate cyclase (sGC) , an enzyme critical to the nitric oxide (NO) signaling pathway.[1][2][3] Under conditions of oxidative stress, which are prevalent in various cardiovascular diseases, the heme moiety of sGC can be oxidized or lost, rendering the enzyme insensitive to its endogenous activator, NO.[4][5] this compound is a nitric oxide-independent sGC activator that preferentially targets and activates these oxidized or heme-free forms of the enzyme.
By activating sGC, this compound stimulates the conversion of guanosine triphosphate (GTP) to the second messenger, cyclic guanosine monophosphate (cGMP). This elevation in intracellular cGMP levels in VSMCs is the linchpin of this compound's therapeutic effects, leading to vasorelaxation, and exhibiting anti-proliferative and anti-calcific properties.
Quantitative Data on this compound's Effects
The following table summarizes the quantitative data from preclinical and clinical studies, highlighting the dosages used and the observed effects of this compound.
| Parameter | Value | Species/Model | Key Findings | Reference |
| In Vivo Dosage (Animal) | 10 mg/kg (twice daily) | Wistar rats with chronic myocardial infarction | Normalized endothelium-dependent, NO-mediated vasorelaxation and vascular sensitivity to exogenous NO. | |
| In Vivo Dosage (Animal) | 5 mg/kg | ldlr-/-/apoB100/100 mice on a Western diet | Attenuated BMP signaling, reduced aortic valve calcification, and prevented progression of aortic valve dysfunction. | |
| In Vitro Concentration | 10 nM | Mouse aortic valve interstitial cells | Significantly reduced canonical BMP2 signaling by more than 50%. | |
| Clinical Trial Dosage | 200 mg/day | Humans with mild-to-moderate fibrocalcific aortic valve stenosis | Slowed progression of aortic valve calcification. |
Signaling Pathways Modulated by this compound
This compound's activation of sGC in VSMCs initiates a signaling cascade with significant downstream effects. The primary pathway involves the elevation of cGMP and the subsequent activation of cGMP-dependent protein kinase (PKG).
This compound-sGC-cGMP Signaling Pathway
Caption: this compound signaling cascade in vascular smooth muscle cells.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to study the effects of this compound on VSMCs.
Soluble Guanylate Cyclase (sGC) Activity Assay
This protocol is designed to measure the production of cGMP in response to sGC activation.
Materials:
-
Cultured vascular smooth muscle cells
-
This compound (HMR-1766)
-
Guanosine 5'-triphosphate (GTP)
-
[α-³²P]GTP
-
Magnesium chloride (MgCl₂)
-
3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor)
-
Lysis buffer
-
Trichloroacetic acid (TCA)
-
Dowex and Alumina chromatography columns
-
Scintillation counter
Procedure:
-
Culture VSMCs to confluence in appropriate multi-well plates.
-
Pre-incubate the cells with IBMX (e.g., 0.5 mM) for 15-30 minutes to inhibit cGMP degradation.
-
Treat the cells with varying concentrations of this compound or vehicle control for the desired time period (e.g., 10-30 minutes).
-
Lyse the cells and add [α-³²P]GTP and MgCl₂ to initiate the sGC reaction.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding TCA.
-
Separate [³²P]cGMP from [α-³²P]GTP using sequential Dowex and Alumina column chromatography.
-
Quantify the amount of [³²P]cGMP using a scintillation counter.
-
Normalize cGMP production to the protein concentration of the cell lysate.
Experimental Workflow for sGC Activity Assay
Caption: Workflow for a radioactive sGC activity assay.
Organ Bath Vasomotor Function Studies
This protocol assesses the effect of this compound on the contractility of isolated blood vessel segments.
Materials:
-
Isolated aortic rings from experimental animals (e.g., rats)
-
Organ bath system with force transducers
-
Krebs-Henseleit solution (oxygenated with 95% O₂ / 5% CO₂)
-
Phenylephrine or other vasoconstrictor
-
This compound
-
Data acquisition system
Procedure:
-
Euthanize the animal and carefully dissect the thoracic aorta.
-
Cut the aorta into rings of 2-3 mm in length.
-
Mount the aortic rings in the organ bath chambers filled with oxygenated Krebs-Henseleit solution at 37°C.
-
Allow the rings to equilibrate under a resting tension (e.g., 1-2 g) for at least 60 minutes.
-
Induce a stable contraction with a vasoconstrictor like phenylephrine.
-
Once a plateau in contraction is reached, add cumulative concentrations of this compound to the bath.
-
Record the changes in isometric tension using the force transducer and data acquisition system.
-
Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.
Logical Relationship of Experimental Outcomes
References
- 1. Guanylyl cyclase activator this compound improves vascular function and reduces platelet activation in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. ovid.com [ovid.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. This compound Shows Potential for Curbing Progression of Aortic Stenosis | tctmd.com [tctmd.com]
Ataciguat: A Technical Guide to its Impact on Cyclic GMP Production in Diseased Tissues
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ataciguat (HMR-1766) is a novel, nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC), the key enzyme in the NO signaling pathway responsible for the synthesis of the second messenger cyclic guanosine monophosphate (cGMP). In numerous disease states characterized by oxidative stress, the functionality of sGC is impaired due to the oxidation of its heme cofactor, rendering it unresponsive to endogenous NO. This compound preferentially targets this oxidized, inactive form of sGC, restoring cGMP production and downstream signaling. This technical guide provides a comprehensive overview of this compound's mechanism of action, its quantifiable impact on cGMP levels in various diseased tissues, and detailed experimental protocols for assessing its efficacy.
Introduction
The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway plays a critical role in regulating a wide array of physiological processes, including vasodilation, inhibition of platelet aggregation, and neurotransmission. Disruption of this pathway is a hallmark of many cardiovascular and fibrotic diseases. In pathological conditions associated with elevated oxidative stress, the heme iron of sGC is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, or the heme group is lost entirely, leading to an enzyme that is insensitive to NO. This compound emerges as a promising therapeutic agent by virtue of its unique ability to activate these otherwise dysfunctional forms of sGC, thereby replenishing cGMP levels in a targeted, disease-specific manner.
Mechanism of Action
This compound is a member of the class of sGC activators. Unlike sGC stimulators, which sensitize the reduced (Fe²⁺) form of sGC to NO, this compound directly activates the oxidized (Fe³⁺) or heme-free enzyme. This selective action allows this compound to restore cGMP signaling in environments where NO bioavailability is compromised or sGC is rendered NO-unresponsive due to oxidative stress.
The binding of this compound to the heme-less sGC induces a conformational change that mimics the effect of NO binding to the native enzyme, leading to the conversion of guanosine triphosphate (GTP) to cGMP. The subsequent increase in intracellular cGMP concentration activates downstream effectors, most notably cGMP-dependent protein kinase G (PKG). PKG, in turn, phosphorylates a variety of target proteins, including vasodilator-stimulated phosphoprotein (VASP), leading to the physiological effects of the pathway, such as smooth muscle relaxation and anti-fibrotic and anti-inflammatory responses.
Figure 1: this compound's mechanism of action on the NO-sGC-cGMP pathway.
Quantitative Impact on cGMP Production and Downstream Signaling
The efficacy of this compound in restoring cGMP signaling has been quantified in various preclinical and clinical studies. The following tables summarize the key findings across different disease models.
Table 1: In Vitro Efficacy of this compound on sGC Activation and cGMP Production
| Cell/Tissue Type | Condition | This compound Concentration | Outcome Measure | Result | Citation |
| Purified Bovine Lung sGC | Heme-Free | 0.5-10 µM | EC₅₀ | ~0.51 µM | [1] |
| Human Corpus Cavernosum Isolates | Heme-Free | 1-10 µM | EC₅₀ | 1-10 µM | [1] |
| Rat Aortic Smooth Muscle Cells | Oxidative Stress (H₂O₂) | 10 µM | cGMP Accumulation | Enhanced response compared to no oxidative stress | [2] |
| COS-7 Cells expressing heme-free sGC | - | 0.01-100 µM | cGMP Production | More effective than on wild-type sGC | [3] |
| Mouse Aortic Valve Interstitial Cells | Naïve | 1-10 µM | p-VASP (Ser239) levels | Dose-dependent increase | [4] |
Table 2: In Vivo and Clinical Efficacy of this compound
| Disease Model | Species | This compound Dosage | Duration | Outcome Measure | Result | Citation |
| Congestive Heart Failure | Rat | 10 mg/kg/twice daily | 10 weeks | Platelet VASP phosphorylation | Normalized attenuated phosphorylation | |
| Fibrocalcific Aortic Valve Stenosis | Human (Phase II Trial) | 200 mg daily | 6 months | Aortic Valve Calcification Progression | 69.8% reduction compared to placebo | |
| Hypertensive Rats (2K-1C model) | Rat | 0.1 µM (in vitro incubation) | 30 minutes | Endothelium-dependent relaxation (Emax) | Improved from 52.14% to 81.0% |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound's effects on the sGC-cGMP pathway.
Measurement of cGMP Levels by Enzyme Immunoassay (EIA)
This protocol is adapted from studies investigating cGMP production in cell cultures treated with this compound.
Materials:
-
Cell culture plates (e.g., 24-well)
-
Phosphate-Buffered Saline (PBS)
-
0.1 M Hydrochloric Acid (HCl)
-
cGMP EIA Kit (commercially available)
-
Plate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and culture until they reach the desired confluence. Treat cells with this compound at various concentrations for the specified duration.
-
Cell Lysis and cGMP Extraction:
-
Aspirate the cell culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 200-500 µL of 0.1 M HCl to each well to lyse the cells and inhibit phosphodiesterase activity.
-
Incubate at room temperature for 10-20 minutes.
-
-
Sample Preparation:
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 600 x g for 10 minutes to pellet cell debris.
-
Collect the supernatant containing the cGMP.
-
-
cGMP Quantification:
-
Perform the cGMP EIA according to the manufacturer's instructions. This typically involves a competitive assay where cGMP in the sample competes with a fixed amount of labeled cGMP for binding to a limited number of antibody sites.
-
Read the absorbance at 405 nm using a microplate reader.
-
Calculate the cGMP concentration in the samples based on a standard curve generated with known amounts of cGMP.
-
Figure 2: Workflow for cGMP measurement using EIA.
Western Blot Analysis of VASP Phosphorylation
This protocol outlines the steps for detecting the phosphorylation of VASP at Serine 239 (p-VASP Ser239), a downstream marker of PKG activation.
Materials:
-
Cell or tissue lysates
-
RIPA buffer (or similar lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-phospho-VASP (Ser239) (e.g., Cell Signaling Technology #3114, recommended dilution 1:1000)
-
Primary antibody: Mouse anti-total VASP (for loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells or homogenize tissue in RIPA buffer.
-
Centrifuge to pellet debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-VASP (Ser239) overnight at 4°C, using the recommended dilution (e.g., 1:1000).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (for loading control):
-
The membrane can be stripped and re-probed with an antibody against total VASP or a housekeeping protein (e.g., GAPDH) to confirm equal protein loading.
-
Figure 3: Workflow for Western blot analysis of VASP phosphorylation.
Conclusion
This compound represents a targeted therapeutic strategy for diseases characterized by impaired NO-sGC-cGMP signaling due to oxidative stress. Its ability to selectively activate the oxidized and heme-free forms of sGC allows for the restoration of cGMP production in diseased tissues. The quantitative data and experimental protocols presented in this guide provide a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and similar sGC activators. Future research should continue to explore the full spectrum of diseases where this mechanism of action could be beneficial and to optimize dosing and treatment regimens for clinical applications.
References
The discovery and development of Ataciguat for cardiovascular applications
An In-depth Technical Guide on the Discovery and Development of Ataciguat for Cardiovascular Applications
Introduction
This compound (HMR1766) is an investigational, orally bioavailable, small molecule that acts as a nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC).[1] Initially developed by Sanofi, it is now being advanced for cardiovascular indications, most notably for the treatment of calcific aortic valve stenosis (CAVS).[2][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of this compound, with a focus on its potential application in treating aortic stenosis.
Mechanism of Action: Targeting Oxidized sGC
Under physiological conditions, nitric oxide binds to the reduced (ferrous, Fe²⁺) heme moiety of sGC, stimulating the production of cyclic guanosine monophosphate (cGMP).[4] cGMP, in turn, mediates various downstream effects, including vasodilation, inhibition of smooth muscle proliferation, and anti-inflammatory actions.[4] However, in disease states associated with oxidative stress, such as aortic stenosis, the heme iron of sGC can become oxidized (ferric, Fe³⁺) or lost altogether, rendering the enzyme insensitive to NO.
This compound is specifically designed to activate this oxidized, NO-unresponsive form of sGC. By binding to the heme-free or oxidized enzyme, this compound stimulates cGMP production, thereby restoring the protective signaling of the NO-sGC-cGMP pathway in a diseased environment. This targeted action is thought to minimize effects on healthy tissues where sGC remains in its reduced, NO-sensitive state.
Preclinical Development
In Vitro Studies
Initial in vitro experiments using aortic valve interstitial cells (AVICs) demonstrated that this compound could effectively increase sGC signaling. Furthermore, these studies revealed that this compound treatment led to a reduction in bone morphogenetic protein 2 (BMP2) signaling, a key pathway implicated in the osteogenic differentiation of AVICs and the progression of aortic valve calcification.
Animal Models
Preclinical studies in mouse models of established fibrocalcific aortic valve stenosis showed that treatment with this compound attenuated BMP signaling. This led to a significant slowing of both valve calcification and the progression of valve dysfunction. These promising results in animal models provided a strong rationale for advancing this compound into clinical trials.
Clinical Development for Aortic Stenosis
This compound has been evaluated in a series of clinical trials to assess its safety, tolerability, and efficacy in patients with moderate calcific aortic valve stenosis.
Phase I Clinical Trial (NCT02049203)
A phase I, randomized, placebo-controlled trial was conducted to evaluate the safety and tolerability of this compound in patients with moderate CAVS. The study found that a 14-day course of treatment with this compound was safe and well-tolerated.
Phase II Clinical Trial (NCT02481258)
Following the positive safety data from the phase I trial, a phase II, randomized, placebo-controlled study was initiated to assess the efficacy of this compound in slowing the progression of aortic valve calcification. The trial enrolled patients with moderate aortic valve stenosis who received either this compound or a placebo for 6 months. The results of this trial were highly encouraging, demonstrating a nearly 70% reduction in the progression of aortic valve calcification in the this compound-treated group compared to placebo. Additionally, patients receiving this compound tended to show a slowing of valvular and ventricular dysfunction.
Phase III Clinical Trial (KATALYST-AV)
Based on the promising phase II results, a pivotal phase III clinical trial, known as KATALYST-AV, has been initiated to further evaluate the efficacy and safety of this compound in a larger patient population with moderate calcific aortic valve stenosis. This trial will assess the impact of this compound on the progression of aortic valve calcification and its effects on functional capacity.
Quantitative Data Summary
| Study Phase | Metric | This compound Group | Placebo Group | Outcome | Citation |
| Phase II | Reduction in Aortic Valve Calcification Progression (6 months) | ~70% reduction | - | Near-significant reduction in calcification progression | |
| Phase II | Aortic Valve Area Change (6 months) | Trend towards slowed progression | Progression observed | This compound tended to slow the decline in aortic valve area | |
| Phase II | Left Ventricular Mass Index Change | - | - | Changes in aortic valve resistance correlated with changes in LVMI | |
| Phase II | Cardiac Output | Improvement | - | Participants with the least increase in AVC had the largest increase in CO | |
| Phase II | Left Ventricular Ejection Fraction | Improvement | - | Improvements in LVEF observed at 6 months |
Experimental Protocols
In Vitro sGC Activation Assay
A common method to assess the activity of sGC activators like this compound involves measuring the production of cGMP in cultured cells or with purified enzyme.
-
Cell Culture: Aortic valve interstitial cells are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of this compound or a vehicle control.
-
Lysis: After a specified incubation period, the cells are lysed to release intracellular contents.
-
cGMP Measurement: The concentration of cGMP in the cell lysate is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit or radioimmunoassay (RIA).
-
Data Analysis: The amount of cGMP produced in the this compound-treated cells is compared to the control group to determine the extent of sGC activation.
Western Blotting for BMP2 Signaling
Western blotting is used to detect and quantify the levels of proteins involved in the BMP2 signaling pathway.
-
Protein Extraction: Protein lysates are prepared from cultured AVICs or aortic valve tissue from animal models treated with this compound or placebo.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for proteins in the BMP2 signaling pathway (e.g., phosphorylated Smad1/5/8) and a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Quantification: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is employed to measure the gene expression of sGC subunits and osteogenic markers.
-
RNA Extraction: Total RNA is isolated from AVICs or aortic valve tissue using a commercial RNA extraction kit.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
PCR Amplification: The cDNA is then used as a template for PCR amplification with primers specific for the target genes (e.g., GUCY1A1, GUCY1B1, RUNX2, ALPL) and a reference gene (e.g., GAPDH).
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, with normalization to the reference gene.
Immunohistochemistry (IHC)
IHC is used to visualize the localization and expression of specific proteins within the aortic valve tissue.
-
Tissue Preparation: Aortic valve tissue is fixed in formalin and embedded in paraffin.
-
Sectioning: Thin sections (e.g., 5 µm) of the paraffin-embedded tissue are cut and mounted on microscope slides.
-
Deparaffinization and Rehydration: The tissue sections are deparaffinized with xylene and rehydrated through a series of graded ethanol solutions.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites.
-
Immunostaining: The sections are incubated with a primary antibody against the protein of interest, followed by incubation with a biotinylated secondary antibody and then a streptavidin-peroxidase conjugate.
-
Visualization: The protein is visualized using a chromogen substrate (e.g., DAB), which produces a colored precipitate at the site of the antigen.
-
Counterstaining and Mounting: The sections are counterstained with hematoxylin to visualize the cell nuclei and then mounted with a coverslip.
-
Microscopy: The stained sections are examined under a microscope to assess the protein expression and localization.
Visualizations
Caption: Signaling pathway of this compound in aortic valve stenosis.
Caption: this compound's drug development workflow.
References
Methodological & Application
Ataciguat: In Vitro Experimental Protocols for Researchers
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ataciguat (HMR-1766) is an experimental small molecule that acts as a nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC).[1][2][3] It displays preferential activity towards the oxidized or heme-free form of sGC, which is often prevalent in disease states associated with oxidative stress.[4][5] This mechanism of action makes this compound a promising therapeutic candidate for conditions characterized by impaired NO-sGC signaling, such as calcific aortic valve stenosis (CAVS) and other cardiovascular diseases. In vitro studies are crucial for elucidating the precise molecular mechanisms of this compound and for identifying potential therapeutic applications. This document provides detailed experimental protocols for in vitro studies involving this compound, focusing on its effects on the sGC signaling pathway and downstream cellular processes.
Mechanism of Action
This compound activates sGC, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP). This, in turn, activates cGMP-dependent protein kinase (PKG), which mediates various downstream effects, including vasodilation and inhibition of pathways involved in fibrosis and calcification. Notably, in the context of aortic valve interstitial cells (VICs), this compound has been shown to increase sGC signaling and subsequently reduce bone morphogenetic protein 2 (BMP2) signaling, a key pathway in osteogenic differentiation and calcification.
Signaling Pathway
Caption: this compound signaling pathway in aortic valve interstitial cells.
Quantitative Data
The following table summarizes the in vitro activity of this compound from published studies.
| Assay | Cell Type/Enzyme | Parameter | Value | Reference |
| cGMP Production | Wild-Type sGC (COS7 cells) | EC50 | ~10 µM | |
| cGMP Production | Heme-Free sGC (COS7 cells) | EC50 | ~1 µM | |
| Aortic Ring Relaxation | Rat Aortic Rings | pD2 | 6.99 ± 0.08 (Hypertensive) | |
| Aortic Ring Relaxation | Rat Aortic Rings | pD2 | 7.04 ± 0.13 (Normotensive) |
Experimental Protocols
Cell Culture of Aortic Valve Interstitial Cells (VICs)
This protocol describes the isolation and culture of primary aortic valve interstitial cells, a key cell type for studying the effects of this compound on calcification.
Materials:
-
Fresh porcine or human aortic valves
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type II
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Aseptically dissect aortic valve leaflets and wash them three times with sterile PBS containing penicillin-streptomycin.
-
Mince the leaflets into small pieces (1-2 mm²) and digest with Collagenase Type II solution at 37°C for 1-2 hours with gentle agitation.
-
Neutralize the collagenase with DMEM containing 10% FBS.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in complete culture medium (DMEM with 10% FBS and penicillin-streptomycin).
-
Plate the cells in tissue culture flasks and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium every 2-3 days. Passage the cells when they reach 80-90% confluency using Trypsin-EDTA.
In Vitro cGMP Enzyme Immunoassay
This protocol is for quantifying intracellular cGMP levels in response to this compound treatment.
Materials:
-
Cultured VICs (or other relevant cell types)
-
This compound (HMR-1766)
-
IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor
-
0.1 N HCl
-
cGMP enzyme immunoassay (EIA) kit
Procedure:
-
Plate VICs in 24-well plates and grow to confluency.
-
Serum-starve the cells for 4 hours prior to treatment.
-
Pre-incubate the cells with IBMX (1 mM) for 15 minutes to prevent cGMP degradation.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle control for 15 minutes.
-
Aspirate the media and add 300 µL of 0.1 N HCl to each well to lyse the cells and extract cGMP.
-
Incubate for 30 minutes at room temperature.
-
Centrifuge the cell lysates to remove debris.
-
Quantify the cGMP concentration in the supernatant using a cGMP EIA kit according to the manufacturer's instructions.
Osteogenic Differentiation of VICs and this compound Treatment
This protocol details the induction of an osteogenic phenotype in VICs and subsequent treatment with this compound.
Materials:
-
Cultured VICs
-
Osteogenic medium (DMEM with 10% FBS, 10 mM β-glycerophosphate, 50 µg/mL ascorbic acid, and 100 nM dexamethasone)
-
This compound
Procedure:
-
Plate VICs in multi-well plates and allow them to adhere.
-
Replace the standard culture medium with osteogenic medium to induce calcification.
-
Simultaneously treat the cells with various concentrations of this compound or vehicle control.
-
Culture the cells for 7-14 days, changing the medium and reapplying the treatments every 2-3 days.
-
After the incubation period, assess osteogenic differentiation using the protocols below (Western Blotting and qRT-PCR).
Western Blotting for Signaling Proteins
This protocol is for analyzing the protein expression and phosphorylation status of key molecules in the BMP signaling pathway.
Materials:
-
Treated VICs
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-SMAD1/5/8, anti-Runx2, anti-SPP1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated VICs with RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer them to PVDF membranes.
-
Block the membranes with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membranes with primary antibodies overnight at 4°C.
-
Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Quantitative Real-Time PCR (qRT-PCR) for Osteogenic Markers
This protocol is used to measure the gene expression of osteogenic markers in response to this compound.
Materials:
-
Treated VICs
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for target genes (e.g., Runx2, SPP1) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Isolate total RNA from treated VICs using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qRT-PCR using SYBR Green or TaqMan chemistry with specific primers for the target and housekeeping genes.
-
Analyze the gene expression data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Experimental Workflow
Caption: General experimental workflow for in vitro studies of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 4. ahajournals.org [ahajournals.org]
- 5. NO- and haem-independent activation of soluble guanylyl cyclase: molecular basis and cardiovascular implications of a new pharmacological principle - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Ataciguat in Animal Models of Aortic Stenosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of ataciguat, a soluble guanylate cyclase (sGC) activator, in a preclinical mouse model of fibrocalcific aortic stenosis. The information is compiled from peer-reviewed research to guide the design and execution of studies aimed at evaluating the therapeutic potential of this compound for this condition.
Introduction
Aortic stenosis is a progressive disease characterized by the calcification and narrowing of the aortic valve, leading to obstructed blood flow from the heart.[1] Currently, there are no approved pharmacological treatments to halt or reverse the progression of aortic stenosis, with valve replacement surgery being the only definitive treatment for severe cases.[1] Preclinical research has identified the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway as a key regulator of valvular calcification. In aortic stenosis, oxidative stress renders sGC insensitive to NO, impairing this protective pathway and promoting disease progression.[2][3]
This compound is a novel therapeutic agent that activates the oxidized, heme-free form of sGC, thereby restoring downstream signaling even in a state of oxidative stress.[2] Preclinical studies in a robust mouse model of fibrocalcific aortic stenosis have demonstrated that this compound can attenuate the molecular drivers of valve calcification and slow the progression of the disease. These application notes provide the detailed methodologies from these seminal studies to facilitate further research in this promising area.
Signaling Pathway of this compound in Aortic Stenosis
This compound's mechanism of action centers on the reactivation of the sGC pathway in a diseased state. The following diagram illustrates the key molecular events.
Caption: this compound signaling pathway in aortic stenosis.
Experimental Protocols
The following protocols are based on the methodologies described in the preclinical evaluation of this compound in a mouse model of fibrocalcific aortic valve stenosis.
Animal Model and Induction of Aortic Stenosis
A robust and reproducible model of fibrocalcific aortic stenosis is crucial for evaluating therapeutic interventions.
-
Animal Strain: Low-density lipoprotein receptor-deficient (LDLr-/-) mice expressing only apolipoprotein B-100 (ApoB100/100). These mice are susceptible to developing hypercholesterolemia and atherosclerotic lesions, including aortic valve calcification, especially when fed a high-fat diet.
-
Diet: To induce aortic stenosis, mice are fed a "Western diet" for a period of 6 months. While the exact formulation can vary, a typical composition includes:
-
High fat content (e.g., 21% by weight)
-
High cholesterol content (e.g., 0.15-0.2% by weight)
-
High sucrose content
-
-
Disease Progression: After 6 months on the Western diet, the mice develop established fibrocalcific aortic valve stenosis, providing a therapeutically relevant window for intervention.
This compound Administration
-
Dosage: this compound is administered at a concentration of 150 parts per million (ppm) in the diet.
-
Preparation: this compound is thoroughly mixed into the powdered Western diet to ensure uniform distribution. The diet is then re-pelleted.
-
Administration Route: Oral, via the medicated diet.
-
Treatment Duration: 3 months, following the initial 6-month disease induction period.
-
Control Group: A control group of mice with established aortic stenosis should receive the Western diet without this compound.
Experimental Workflow
The following diagram outlines the typical experimental workflow for evaluating this compound in the mouse model of aortic stenosis.
Caption: Experimental workflow for this compound studies.
Echocardiographic Assessment of Aortic Valve Function
Transthoracic echocardiography is a non-invasive method to assess cardiac and aortic valve function in mice.
-
Equipment: A high-resolution ultrasound system with a high-frequency transducer (e.g., 30-40 MHz) is required for murine echocardiography.
-
Anesthesia: Mice should be lightly anesthetized (e.g., with isoflurane) to minimize cardiodepressant effects.
-
Parameters to Measure:
-
Aortic Valve Peak Velocity: Measured using pulsed-wave Doppler from the suprasternal notch or a high parasternal long-axis view. Increased peak velocity is indicative of stenosis.
-
Aortic Valve Cusp Thickness: Measured from B-mode images in the parasternal long-axis view during diastole.
-
Left Ventricular (LV) Function: Assess LV ejection fraction and fractional shortening from M-mode or B-mode images in the parasternal short-axis view to evaluate the impact of aortic stenosis on cardiac function.
-
-
Frequency: Echocardiography should be performed at baseline (after disease induction) and at the end of the treatment period.
Histological and Molecular Analyses
Following sacrifice, the heart and aortic root should be harvested for detailed analysis.
-
Tissue Preparation:
-
Perfuse the mouse with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde).
-
Embed the aortic root in Optimal Cutting Temperature (OCT) compound for cryosectioning or in paraffin for standard histology.
-
-
Immunohistochemistry/Immunofluorescence:
-
Prepare 5-10 µm thick cryosections of the aortic valve.
-
Block non-specific binding with an appropriate serum (e.g., 5% goat serum).
-
Incubate with a primary antibody against the protein of interest (e.g., osterix).
-
Incubate with a fluorescently-labeled secondary antibody.
-
Counterstain with a nuclear stain (e.g., DAPI).
-
Image using a fluorescence microscope.
-
-
Western Blotting:
-
Dissect the aortic valve leaflets and homogenize in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA).
-
Incubate with primary antibodies (e.g., anti-pSMAD1/5/8, anti-total SMAD1/5/8, anti-osterix, anti-GAPDH).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from aortic valve leaflets using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green or TaqMan probes for genes of interest (e.g., Runx2, Sp7 (osterix), Alp (alkaline phosphatase)).
-
Normalize gene expression to a stable housekeeping gene (e.g., Gapdh).
-
Table 1: Example qRT-PCR Primer Sequences (Mouse)
| Gene Symbol | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| Runx2 | AGG GCA CAT AGC CCA TCA TC | GAC GTG GGG GAG TGA TAA GT |
| Sp7 (Osterix) | ATG GCG TCC TCT CTG CTT G | TGA AAG GTC AGC GTA TGG CTT |
| Alp | CCA ACT CTT TGA TGT TCC TGT TGA | GGC TTT TCC GGT TGT TGT TGT |
| Gapdh | AAT GGT GAA GGT CGG TGT G | GTG GAG TCA TAC TGG AAC ATG TAG |
Summary of Expected Outcomes and Data Presentation
Treatment with this compound in the LDLr-/- ApoB100/100 mouse model of aortic stenosis is expected to yield several key outcomes, which should be presented in a clear and quantitative manner.
Table 2: Summary of this compound Effects on Echocardiographic Parameters
| Parameter | Control Group (Mean ± SEM) | This compound Group (Mean ± SEM) | p-value |
| Change in Aortic Valve Peak Velocity (m/s) | Insert Data | Insert Data | Insert Data |
| Change in Aortic Valve Cusp Thickness (μm) | Insert Data | Insert Data | Insert Data |
| End-point Left Ventricular Ejection Fraction (%) | Insert Data | Insert Data | Insert Data |
Table 3: Summary of this compound Effects on Molecular Markers of Calcification
| Molecular Marker | Control Group (Relative Expression ± SEM) | This compound Group (Relative Expression ± SEM) | p-value |
| Western Blot | |||
| p-SMAD1/5/8 / Total SMAD1/5/8 | Insert Data | Insert Data | Insert Data |
| Osterix / GAPDH | Insert Data | Insert Data | Insert Data |
| qRT-PCR | |||
| Runx2 mRNA | Insert Data | Insert Data | Insert Data |
| Sp7 (Osterix) mRNA | Insert Data | Insert Data | Insert Data |
| Alp mRNA | Insert Data | Insert Data | Insert Data |
Conclusion
The use of this compound in the LDLr-/- ApoB100/100 mouse model provides a valuable platform for investigating a novel therapeutic strategy for aortic stenosis. By reactivating the sGC pathway, this compound has been shown to mitigate the pro-calcific signaling cascades that drive disease progression. The detailed protocols and application notes provided herein are intended to support the research community in further exploring the potential of this compound and other sGC modulators as a much-needed pharmacological intervention for patients with aortic stenosis. Adherence to these detailed methodologies will enhance the reproducibility and comparability of findings across different laboratories, ultimately accelerating the translation of these promising preclinical results to the clinical setting.
References
- 1. Reactivation of Oxidized Soluble Guanylate Cyclase as a Novel Treatment Strategy to Slow Progression of Calcific Aortic Valve Stenosis: Preclinical and Randomized Clinical Trials to Assess Safety and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Evaluating Medical Therapy for Calcific Aortic Stenosis: JACC State-of-the-Art Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring cGMP Production in Response to Ataciguat using a Competitive ELISA Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for quantifying cyclic guanosine monophosphate (cGMP) levels in biological samples following treatment with Ataciguat, a soluble guanylate cyclase (sGC) activator. This document outlines the experimental workflow, data presentation, and the underlying signaling pathway.
Introduction
This compound (HMR-1766) is a pharmacological agent that activates soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[1][2] Unlike NO, which requires the heme group of sGC to be in its reduced ferrous state, this compound can activate sGC even when the heme is oxidized or absent, a condition often associated with oxidative stress and cardiovascular diseases.[1][2][3] Activation of sGC leads to the conversion of guanosine triphosphate (GTP) to cGMP, a second messenger that mediates various physiological responses, including vasodilation and inhibition of platelet aggregation. Monitoring cGMP levels is therefore a critical step in evaluating the efficacy and mechanism of action of this compound and other sGC activators. The competitive enzyme-linked immunosorbent assay (ELISA) is a sensitive and widely used method for the quantification of cGMP in diverse biological samples.
This compound Signaling Pathway
This compound bypasses the need for endogenous nitric oxide (NO) to stimulate sGC. It preferentially activates sGC that is in an oxidized or heme-free state, which is often prevalent in pathological conditions. This activation leads to a significant increase in intracellular cGMP levels. The elevated cGMP then activates downstream effectors such as cGMP-dependent protein kinases (PKG), which in turn phosphorylate various target proteins, leading to a cascade of cellular responses including smooth muscle relaxation and anti-inflammatory effects.
References
Application Notes and Protocols for In Vitro Screening of Ataciguat in Aortic Valve Calcification Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aortic valve calcification is an active, cell-mediated disease characterized by the osteogenic differentiation of aortic valve interstitial cells (VICs), leading to progressive valve stiffening and stenosis. Currently, there are no approved pharmacological treatments to halt or reverse this process, making valve replacement surgery the only definitive treatment. Therefore, robust in vitro models that recapitulate the key aspects of the disease are essential for screening and validating potential therapeutic agents.
This document provides detailed protocols for establishing an in vitro model of aortic valve calcification using primary VICs and for screening the therapeutic potential of Ataciguat, a soluble guanylate cyclase (sGC) activator. This compound is a promising compound that targets the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway, which is impaired in calcific aortic valve disease.[1][2] By activating oxidized sGC, this compound restores cGMP production, which in turn helps to attenuate the pro-calcific signaling pathways.[1][2] Preclinical and clinical studies have shown that this compound can reduce aortic valve calcification and slow disease progression.[3]
These protocols are designed to provide a standardized framework for researchers to investigate the efficacy of this compound and other potential drug candidates in a controlled laboratory setting.
Signaling Pathways in Aortic Valve Calcification and this compound's Mechanism of Action
Aortic valve calcification is a complex process involving the interplay of multiple signaling pathways that promote the transformation of VICs into an osteoblast-like phenotype. Key pathways include the Bone Morphogenetic Protein 2 (BMP2) and Runt-related transcription factor 2 (Runx2) axis, as well as the Wnt/β-catenin pathway.
This compound's therapeutic effect is mediated through the NO-sGC-cGMP pathway. In a pathological state, oxidative stress leads to the oxidation of sGC, rendering it unresponsive to NO. This compound specifically activates this oxidized form of sGC, restoring cGMP production and downstream signaling, which has been shown to reduce BMP2 signaling.
Caption: Signaling pathways in aortic valve calcification and this compound's intervention.
Experimental Protocols
This section provides detailed protocols for the isolation and culture of VICs, induction of calcification, and screening of this compound.
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| Porcine Hearts | Local abattoir | N/A |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 10270106 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Collagenase Type II | Worthington | LS004176 |
| Hanks' Balanced Salt Solution (HBSS) | Gibco | 14175095 |
| Osteogenic Differentiation Medium Components: | ||
| - β-glycerophosphate | Sigma-Aldrich | G9422 |
| - L-ascorbic acid | Sigma-Aldrich | A4544 |
| - Dexamethasone | Sigma-Aldrich | D4902 |
| This compound | MedChemExpress | HY-10835 |
| Alizarin Red S | Sigma-Aldrich | A5533 |
| 4% Paraformaldehyde (PFA) | Electron Microscopy Sciences | 15710 |
| Cetylpyridinium Chloride (CPC) | Sigma-Aldrich | C0732 |
| RNA Isolation Kit | Qiagen | 74104 |
| cDNA Synthesis Kit | Bio-Rad | 1708891 |
| SYBR Green qPCR Master Mix | Bio-Rad | 1725121 |
| Primary Antibodies (Runx2, BMP2, GAPDH) | Abcam | various |
| Secondary Antibodies | Cell Signaling Technology | various |
Protocol 1: Isolation and Culture of Porcine Valvular Interstitial Cells (pVICs)
-
Aseptically dissect aortic valve leaflets from fresh porcine hearts.
-
Wash the leaflets three times in sterile HBSS containing 1% penicillin-streptomycin.
-
Remove the endothelial layer by gentle scraping with a sterile scalpel blade.
-
Mince the leaflets into small pieces (1-2 mm²) and place them in a sterile digestion solution containing DMEM with 0.2% collagenase type II.
-
Incubate at 37°C for 2-4 hours with gentle agitation until the tissue is fully digested.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension at 500 x g for 5 minutes.
-
Resuspend the cell pellet in complete culture medium (DMEM supplemented with 10% FBS and 1% penicillin-streptomycin).
-
Plate the cells in T75 flasks and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium every 2-3 days.
-
Passage the cells when they reach 80-90% confluency. Use cells between passages 2 and 5 for experiments.
Protocol 2: Induction of Calcification in pVICs
-
Seed pVICs in 12-well plates at a density of 5 x 10⁴ cells/well in complete culture medium.
-
Allow the cells to adhere and grow to confluence (approximately 2 days).
-
Aspirate the culture medium and replace it with the appropriate experimental medium:
-
Control Medium: DMEM with 2% FBS and 1% penicillin-streptomycin.
-
Osteogenic Medium (OM): Control medium supplemented with the components listed in Table 1.
-
Table 1: Composition of Osteogenic Differentiation Medium
| Component | Final Concentration |
| β-glycerophosphate | 10 mM |
| L-ascorbic acid | 50 µg/mL |
| Dexamethasone | 100 nM |
-
Culture the cells for 7-21 days, changing the medium every 2-3 days.
Protocol 3: Screening of this compound
-
Prepare a stock solution of this compound in DMSO.
-
On the day of treatment, dilute the this compound stock solution in the appropriate medium (Control or Osteogenic) to the desired final concentrations (e.g., 0.1, 1, 10 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Culture pVICs in Osteogenic Medium in the presence or absence of different concentrations of this compound for 7-21 days.
-
Include the following control groups:
-
Vehicle Control: Cells in Osteogenic Medium with the same concentration of DMSO used for the this compound dilutions.
-
Negative Control: Cells in Control Medium.
-
-
Proceed with endpoint analysis to assess the extent of calcification and changes in osteogenic markers.
Endpoint Analysis
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with deionized water.
-
Add 2% Alizarin Red S solution (pH 4.1-4.3) to each well and incubate for 20 minutes at room temperature.
-
Aspirate the staining solution and wash the cells four times with deionized water.
-
Visualize and capture images of the stained mineralized nodules using a microscope.
-
After imaging, add 10% cetylpyridinium chloride (CPC) to each well to destain the cells.
-
Incubate for 30 minutes at room temperature with gentle shaking.
-
Transfer the supernatant to a 96-well plate.
-
Read the absorbance at 562 nm using a microplate reader.
-
Normalize the absorbance values to the total protein content of each well.
-
Isolate total RNA from the cell lysates using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the isolated RNA.
-
Perform quantitative real-time PCR using SYBR Green master mix and primers for osteogenic marker genes such as Runx2 and BMP2. Use a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against Runx2, BMP2, and a loading control (e.g., GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize to the loading control.
Data Presentation
The following tables summarize the expected outcomes and provide a template for presenting quantitative data from this compound screening experiments.
Table 2: Summary of this compound's Effect on In Vitro Aortic Valve Calcification
| Parameter | Osteogenic Medium (OM) | OM + this compound (1 µM) | OM + this compound (10 µM) | Reference |
| Calcium Deposition (Alizarin Red S Quantification) | Increased | Reduced | Significantly Reduced | |
| Runx2 Gene Expression (Fold Change vs. Control) | Upregulated | Downregulated | Significantly Downregulated | |
| BMP2 Gene Expression (Fold Change vs. Control) | Upregulated | Downregulated | Significantly Downregulated | |
| Runx2 Protein Expression (Relative to Control) | Increased | Decreased | Significantly Decreased | |
| BMP2 Protein Expression (Relative to Control) | Increased | Decreased | Significantly Decreased |
Note: The ~70% reduction in aortic valve calcification progression observed with this compound in a phase II clinical trial provides a strong rationale for its potential efficacy in in vitro models.
Experimental Workflow
The following diagram illustrates the experimental workflow for screening this compound in the in vitro aortic valve calcification model.
Caption: Workflow for screening this compound in an in vitro calcification model.
References
Application Notes and Protocols: Low-Density Lipoprotein Receptor-Deficient (LDLR-/-) Mice as a Model for Ataciguat Studies in Atherosclerosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques in arteries, is a leading cause of cardiovascular disease. The low-density lipoprotein receptor-deficient (LDLR-/-) mouse is a widely used and well-characterized animal model that mimics key aspects of human familial hypercholesterolemia and the subsequent development of atherosclerosis. These mice, when fed a high-fat/high-cholesterol diet, develop robust and progressive atherosclerotic lesions, making them an invaluable tool for studying disease pathogenesis and evaluating novel therapeutic agents.
Ataciguat is a soluble guanylate cyclase (sGC) activator. sGC is a key enzyme in the nitric oxide (NO) signaling pathway. By activating sGC, this compound increases the production of cyclic guanosine monophosphate (cGMP), a second messenger with potent vasodilatory, anti-inflammatory, and anti-proliferative effects. Given that endothelial dysfunction and impaired NO signaling are critical initiating events in atherosclerosis, targeting the sGC-cGMP pathway with this compound presents a promising therapeutic strategy. While direct studies of this compound in LDLR-/- mice for atherosclerosis are emerging, studies with other sGC modulators have shown promise in this model. For instance, the sGC stimulator BAY 41-2272 has been shown to decrease plaque size in LDLR-deficient mice.[1] This document provides detailed application notes and protocols for utilizing the LDLR-/- mouse model to investigate the therapeutic potential of this compound in atherosclerosis.
Data Presentation
Table 1: Expected Effects of this compound on Atherosclerosis Progression in LDLR-/- Mice
| Parameter | Vehicle Control Group (High-Fat Diet) | This compound-Treated Group (High-Fat Diet) | Expected Outcome |
| Atherosclerotic Plaque Area (% of Aorta) | 25 ± 5% | 15 ± 4% | Reduction in plaque burden |
| Aortic Root Lesion Area (μm²) | 350,000 ± 50,000 | 200,000 ± 40,000 | Decrease in lesion size |
| Plaque Macrophage Content (%) | 40 ± 8% | 25 ± 6% | Reduced inflammation |
| Plaque Collagen Content (%) | 15 ± 4% | 25 ± 5% | Increased plaque stability |
| Plasma Total Cholesterol (mg/dL) | 1200 ± 200 | 1000 ± 180 | Moderate reduction |
| Plasma LDL Cholesterol (mg/dL) | 800 ± 150 | 650 ± 130 | Moderate reduction |
| Plasma IL-6 (pg/mL) | 50 ± 10 | 30 ± 8 | Reduction in systemic inflammation |
| Plasma TNF-α (pg/mL) | 80 ± 15 | 50 ± 12 | Reduction in systemic inflammation |
Note: The data presented in this table are hypothetical and illustrative, based on the known mechanism of sGC activators and typical results from atherosclerosis studies in LDLR-/- mice. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Animal Model and Atherosclerosis Induction
-
Animal Strain: Male or female C57BL/6J background LDLR-/- mice, 8-12 weeks of age.
-
Housing: Mice should be housed in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Diet: To induce atherosclerosis, mice are fed a high-fat "Western" diet containing 21% fat and 0.15-0.2% cholesterol.[2]
-
Duration: The diet is typically administered for 12-16 weeks to allow for the development of significant atherosclerotic plaques.
This compound Administration
-
Formulation: this compound should be formulated in a suitable vehicle for oral administration (e.g., 0.5% carboxymethylcellulose).
-
Dosage: The optimal dose of this compound should be determined in preliminary dose-ranging studies. Based on preclinical studies with other sGC modulators, a starting dose in the range of 1-10 mg/kg/day is recommended.
-
Administration Route: Oral gavage is a common and effective method for daily administration.
-
Treatment Period: this compound treatment should commence at the beginning of the high-fat diet feeding and continue for the entire duration of the study (preventative regimen) or be initiated after a period of high-fat diet feeding to assess its effects on established plaques (regression regimen).
Quantification of Atherosclerosis
3.1. En Face Analysis of the Aorta
-
Aorta Dissection: At the end of the treatment period, euthanize the mice and perfuse the vascular system with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde. Carefully dissect the entire aorta from the heart to the iliac bifurcation.
-
Adventitial Cleaning: Remove the adventitial fat and connective tissue under a dissecting microscope.
-
Aorta Staining: The aorta is opened longitudinally, pinned flat on a black wax surface, and stained with Oil Red O to visualize lipid-rich atherosclerotic plaques.
-
Image Acquisition and Analysis: Capture high-resolution images of the stained aorta. Use image analysis software (e.g., ImageJ) to quantify the total aortic surface area and the Oil Red O-positive (lesion) area. The extent of atherosclerosis is expressed as the percentage of the total aortic surface area covered by lesions.[3]
3.2. Histological Analysis of the Aortic Root
-
Tissue Processing: The heart and the upper part of the aorta are embedded in Optimal Cutting Temperature (OCT) compound and frozen.
-
Sectioning: Serial cryosections (5-10 µm thick) are cut from the aortic root.
-
Staining:
-
Oil Red O Staining: To visualize neutral lipids within the plaques.
-
Hematoxylin and Eosin (H&E) Staining: For general morphology and cellularity.
-
Masson's Trichrome Staining: To detect collagen and assess the fibrous cap thickness, an indicator of plaque stability.
-
Immunohistochemistry: Use specific antibodies to identify and quantify plaque components such as macrophages (e.g., anti-MAC-2/Galectin-3), smooth muscle cells (e.g., anti-α-smooth muscle actin), and inflammatory markers.
-
-
Image Analysis: Capture images of the stained sections and use image analysis software to quantify the lesion area, necrotic core area, and the area positive for specific immunostaining.[2][4]
Lipid and Inflammatory Marker Analysis
-
Blood Collection: Collect blood samples via cardiac puncture at the time of sacrifice. Plasma should be prepared by centrifugation and stored at -80°C.
-
Lipid Profile Analysis: Measure plasma levels of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides using commercially available enzymatic kits.
-
Inflammatory Marker Analysis: Quantify the plasma concentrations of pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and monocyte chemoattractant protein-1 (MCP-1) using enzyme-linked immunosorbent assay (ELISA) kits.
Visualizations
Caption: this compound signaling pathway in vascular cells.
Caption: Experimental workflow for this compound studies in LDLR-/- mice.
Caption: this compound's therapeutic rationale in LDLR-/- mice.
References
- 1. researchgate.net [researchgate.net]
- 2. Atherosclerosis: an overview of mouse models and a detailed methodology to quantify lesions in the aortic root - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ultramorphological analysis of plaque advancement and cholesterol crystal formation in Ldlr knockout mouse atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ataciguat solubility and stability in DMSO and other solvents
Ataciguat Technical Support Center
Welcome to the technical support center for this compound. This guide provides detailed information on the solubility, stability, and handling of this compound for research purposes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing primary stock solutions of this compound. It exhibits high solubility in DMSO. For subsequent in vivo applications, the DMSO stock solution can be further diluted in aqueous-based formulations.
Q2: What are the solubility limits for this compound in common solvents?
A2: this compound has high solubility in DMSO. For aqueous-based solutions for in vivo use, a co-solvent system is required. Please refer to the table below for specific quantitative data.
Table 1: this compound Solubility Data
| Solvent System | Concentration (mg/mL) | Molar Equivalent (mM) | Notes |
| 100% DMSO | 95 mg/mL | 164.79 mM | Sonication is recommended to aid dissolution[1]. |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 3.3 mg/mL | 5.72 mM | Prepare by adding solvents sequentially. Sonication is recommended[1]. |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL | ≥ 4.34 mM | A clear solution is achievable at this concentration[2]. |
Q3: My this compound is not dissolving completely, even in DMSO. What should I do?
A3: If you encounter difficulty dissolving this compound, gentle warming or sonication can be used to facilitate dissolution[1][2]. Ensure the compound and solvent are at room temperature before mixing. Vortex the solution thoroughly. If precipitation persists, briefly sonicating the vial in a water bath is a recommended auxiliary method.
Q4: How should I store my this compound stock solution?
A4: Proper storage is critical to maintain the stability and activity of your this compound stock solution. Once prepared, it is best practice to create aliquots to avoid repeated freeze-thaw cycles.
Table 2: this compound Stock Solution Stability
| Storage Temperature | Shelf Life | Notes |
| -80°C | 6 months | Recommended for long-term storage. |
| -20°C | 1 month | Suitable for short-term storage. |
Q5: Can I store the DMSO stock solution at room temperature?
A5: It is not recommended to store this compound stock solutions at room temperature for extended periods. For optimal stability, follow the storage guidelines in Table 2.
Q6: Can I dissolve this compound directly in cell culture media or PBS?
A6: Direct dissolution in aqueous buffers like PBS or cell culture media is not recommended due to the low aqueous solubility of this compound. The preferred method is to first prepare a concentrated stock solution in DMSO and then dilute this stock into your aqueous experimental medium to the final desired concentration. Ensure the final DMSO concentration is compatible with your experimental system (typically <0.1%).
Experimental Protocols & Methodologies
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
This protocol describes the preparation of a 50 mM stock solution in DMSO.
Materials:
-
This compound powder (Molecular Weight: 576.49 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator bath (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 50 mM stock solution, weigh 28.82 mg of this compound.
-
Solvent Addition: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Dissolution: Vortex the vial vigorously for 1-2 minutes until the powder is completely dissolved. If needed, place the vial in a sonicator water bath for 5-10 minutes to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Mechanism of Action
This compound is a nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC). Under conditions of oxidative stress, the heme iron in sGC can become oxidized, rendering the enzyme unresponsive to its endogenous activator, NO. This compound specifically targets and activates this oxidized, heme-free form of sGC. This activation restores the catalytic conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a critical second messenger involved in various physiological processes, including vasodilation and the inhibition of pro-calcific signaling pathways.
References
Troubleshooting Ataciguat experiments for consistent results
Welcome to the technical support center for Ataciguat, designed for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a soluble guanylate cyclase (sGC) activator. It preferentially targets the oxidized or heme-free form of sGC, which is often prevalent in disease states associated with oxidative stress.[1][2][3] By activating sGC, this compound stimulates the production of cyclic guanosine monophosphate (cGMP), a key second messenger involved in vasodilation, inhibition of platelet aggregation, and reduction of fibrosis and inflammation.[1][4]
Q2: What are the main sources of variability in this compound experiments?
A2: Variability in this compound experiments can arise from several factors, including:
-
Compound Solubility and Stability: Improper dissolution or degradation of this compound can lead to inconsistent concentrations.
-
Cell Culture Conditions: Cell passage number, confluency, and serum concentration can all impact cellular responses.
-
Oxidative State of sGC: The efficacy of this compound is dependent on the presence of oxidized or heme-free sGC. Variations in the cellular redox environment can therefore affect results.
-
Assay-Specific Parameters: Inconsistent incubation times, temperatures, and reagent concentrations can all contribute to variability.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO. For long-term storage, it is recommended to store stock solutions at -20°C or -80°C. To minimize freeze-thaw cycles, aliquot the stock solution into smaller volumes. The stability of this compound in aqueous solutions for extended periods at room temperature is not well-documented, so it is best to prepare fresh dilutions in your assay buffer for each experiment.
Q4: Are there any known off-target effects of this compound?
A4: While preclinical and clinical studies have shown this compound to be generally well-tolerated, it is crucial to consider potential off-target effects in your experimental design. As with any small molecule, off-target kinase inhibition is a possibility. In studies related to aortic valve stenosis, it was noted that this compound did not negatively impact bone formation. For in-depth investigation, it is recommended to perform a kinase panel screening to identify any potential off-target interactions.
Troubleshooting Guides
Issue 1: Inconsistent cGMP Levels in Cell-Based Assays
| Potential Cause | Troubleshooting Action |
| Poor this compound Solubility | Ensure complete dissolution of this compound in DMSO before diluting in aqueous buffer. Gentle warming or sonication may aid dissolution. Prepare fresh dilutions for each experiment. |
| Cell Health and Confluency | Use cells within a consistent and low passage number range. Ensure cells are healthy and at a consistent confluency (e-g., 80-90%) at the time of the experiment. |
| Variable Oxidative Stress | To create a more consistent oxidized sGC environment, you can pre-treat cells with a known oxidizing agent, such as ODQ (1H-\oxadiazolo[4,3-a]quinoxalin-1-one), though this will also inhibit NO-stimulated sGC activity. Include appropriate controls. |
| Phosphodiesterase (PDE) Activity | High PDE activity can rapidly degrade cGMP. Consider pre-treating cells with a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), to stabilize cGMP levels. |
| Inconsistent Incubation Times | Use a precise timer for all incubation steps. Stagger the addition of reagents to plates to ensure consistent incubation times across all wells. |
Issue 2: High Variability in Vasodilation Assays
| Potential Cause | Troubleshooting Action |
| Endothelial Dysfunction in Vessel Rings | Carefully prepare aortic rings to preserve endothelial integrity. Always include a control vasodilator that acts via an endothelium-dependent mechanism (e.g., acetylcholine) to confirm vessel health. |
| Inconsistent Pre-contraction | Ensure a stable and consistent pre-contraction of the vessel rings before adding this compound. Use a consistent concentration of the contracting agent (e.g., phenylephrine or U46619). |
| Incorrect Buffer Composition | Use a freshly prepared Krebs-Henseleit buffer, continuously gassed with 95% O2 / 5% CO2 to maintain physiological pH and oxygenation. |
| Compound Adsorption to Tubing | If using a perfusion system, be aware that hydrophobic compounds like this compound may adsorb to plastic tubing. Equilibrate the system with the this compound solution before starting measurements. |
Issue 3: Unreliable Results in Platelet Aggregation Assays
| Potential Cause | Troubleshooting Action |
| Spontaneous Platelet Activation | Handle blood samples gently and process them promptly after collection. Use appropriate anticoagulants (e.g., citrate). Allow platelet-rich plasma (PRP) to rest at room temperature before the assay. |
| Variable Platelet Count | Standardize the platelet count in your PRP for all experiments to ensure comparability between donors and experimental runs. |
| Inconsistent Agonist Concentration | Prepare fresh agonist solutions (e.g., ADP, collagen) for each experiment. Use a submaximal agonist concentration to allow for the detection of inhibitory effects. |
| Donor-to-Donor Variability | Acknowledge inherent biological variability between platelet donors. If possible, use platelets from the same healthy donor for a set of comparative experiments. |
Experimental Protocols
Protocol 1: Measurement of cGMP in Cultured Cells
Objective: To quantify changes in intracellular cGMP levels in response to this compound.
Materials:
-
Cultured cells (e.g., vascular smooth muscle cells, endothelial cells)
-
This compound
-
DMSO (cell culture grade)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
0.1 M HCl
-
cGMP enzyme immunoassay (EIA) kit
Methodology:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. On the day of the experiment, perform serial dilutions in serum-free cell culture medium to achieve the desired final concentrations.
-
Cell Treatment:
-
Wash the cells once with PBS.
-
(Optional) Pre-incubate cells with a PDE inhibitor (e.g., 100 µM IBMX) for 30 minutes to prevent cGMP degradation.
-
Remove the medium and add the this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate for the desired time (e.g., 10-30 minutes) at 37°C.
-
-
Cell Lysis:
-
Aspirate the treatment medium.
-
Add 200 µL of 0.1 M HCl to each well to lyse the cells and stop enzymatic activity.
-
Incubate at room temperature for 10 minutes.
-
-
cGMP Measurement:
-
Collect the cell lysates.
-
Centrifuge the lysates to pellet cellular debris.
-
Measure the cGMP concentration in the supernatant using a commercial cGMP EIA kit, following the manufacturer's instructions.
-
-
Data Normalization: Determine the protein concentration in each lysate (e.g., using a BCA assay) and normalize the cGMP concentration to the protein content.
Protocol 2: In Vitro Vasodilation Assay Using Isolated Aortic Rings
Objective: To assess the vasodilatory effect of this compound on pre-contracted aortic rings.
Materials:
-
Rat or mouse thoracic aorta
-
Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
Phenylephrine (or other vasoconstrictor)
-
This compound
-
Acetylcholine
-
Organ bath system with force transducers
Methodology:
-
Aortic Ring Preparation:
-
Euthanize the animal according to approved protocols.
-
Carefully dissect the thoracic aorta and place it in ice-cold Krebs-Henseleit buffer.
-
Clean the aorta of surrounding connective tissue and cut it into 2-3 mm rings.
-
-
Mounting: Mount the aortic rings in the organ bath chambers filled with Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 g, replacing the buffer every 15-20 minutes.
-
Viability Check:
-
Contract the rings with 1 µM phenylephrine.
-
Once a stable contraction is reached, add 10 µM acetylcholine to assess endothelium-dependent relaxation. A relaxation of >70% indicates healthy endothelium.
-
Wash the rings and allow them to return to baseline tension.
-
-
Experimental Protocol:
-
Pre-contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once a stable plateau is reached, add cumulative concentrations of this compound to the bath, allowing the response to stabilize at each concentration.
-
-
Data Analysis: Express the relaxation at each this compound concentration as a percentage of the pre-contraction induced by phenylephrine. Plot the concentration-response curve and calculate the EC50 value.
Data Presentation
Table 1: this compound Dose-Response on Osterix Expression in Mouse Aortic Valve Interstitial Cells
| Treatment Group | Osterix Expression (Relative to Vehicle) - Male Cells | Osterix Expression (Relative to Vehicle) - Female Cells |
| Vehicle | 1.00 | 1.00 |
| This compound (1 µM) | Reduced | Reduced |
| This compound (10 µM) | Significantly Reduced | Significantly Reduced |
Table 2: Effect of this compound on Aortic Valve Calcification Progression in a Phase II Clinical Trial
| Treatment Group | Change in Aortic Valve Calcification (Agatston units/year) |
| Placebo | Significant Progression |
| This compound (200 mg/day) | No Significant Progression |
Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Evaluating Medical Therapy for Calcific Aortic Stenosis: JACC State-of-the-Art Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel sGC Stimulators and sGC Activators for the Treatment of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Ataciguat concentration for cell culture experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of Ataciguat in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as HMR-1766, is a nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC).[1][2] Its primary mechanism is to stimulate the production of cyclic guanosine monophosphate (cGMP) by activating the oxidized, heme-free form of sGC, which is often prevalent under conditions of oxidative stress.[1][2][3]
Q2: What is the recommended concentration range for this compound in cell culture?
The optimal concentration of this compound can vary depending on the cell type and experimental conditions. However, based on published studies, a starting range of 0.1 µM to 10 µM is recommended for most cell-based assays. For specific applications, concentrations as low as 10 nM have been shown to be effective in attenuating bone morphogenetic protein 2 (BMP2) signaling in mouse aortic valve interstitial cells. It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and endpoint.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For cell culture experiments, the DMSO stock solution should be diluted in a serum-free medium to the final desired concentration. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the expected downstream effects of this compound treatment?
This compound treatment leads to an increase in intracellular cGMP levels. This rise in cGMP activates protein kinase G (PKG), which in turn phosphorylates downstream targets such as the vasodilator-stimulated phosphoprotein (VASP) at Ser239. This signaling cascade can lead to various cellular responses, including vasorelaxation and inhibition of pathways involved in calcification, such as the BMP signaling pathway.
Q5: Is this compound known to have any off-target effects?
While this compound is a selective activator of sGC, like any small molecule, it may exhibit off-target effects at high concentrations. Some studies have noted that at higher concentrations, the effects of sGC activators can become less specific. It is crucial to perform dose-response experiments and include appropriate controls to distinguish between on-target and potential off-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no cGMP induction | Suboptimal this compound concentration: The concentration used may be too low for the specific cell type. | Perform a dose-response experiment with a broader range of concentrations (e.g., 10 nM to 100 µM). |
| Low levels of oxidized sGC: this compound preferentially activates the oxidized form of sGC. If the cells are not under oxidative stress, the pool of oxidized sGC may be small. | Consider inducing mild oxidative stress (e.g., with a low concentration of H₂O₂) as a positive control to confirm this compound's activity. However, be mindful that this can affect overall cell health. | |
| Incorrect assay procedure: Errors in the cGMP assay protocol can lead to inaccurate results. | Carefully review and optimize your cGMP assay protocol. Ensure proper cell lysis and sample handling. | |
| High cell toxicity/death | High this compound concentration: The concentration used may be cytotoxic to the specific cell line. | Perform a cell viability assay (e.g., MTT or MTS) to determine the cytotoxic concentration range of this compound for your cells. Use concentrations well below the toxic threshold. |
| High DMSO concentration: The final concentration of the solvent (DMSO) in the culture medium may be too high. | Ensure the final DMSO concentration is non-toxic, typically below 0.1%. Prepare a vehicle control with the same DMSO concentration to assess its effect. | |
| High variability between experiments | Inconsistent cell culture conditions: Variations in cell density, passage number, or growth phase can affect cellular responses. | Maintain consistent cell culture practices. Use cells within a specific passage number range and seed them at a consistent density for all experiments. |
| Inconsistent this compound preparation: Improper storage or handling of this compound stock solutions can lead to degradation. | Aliquot the stock solution and store it properly at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. | |
| Unexpected or contradictory results | Presence of interfering substances: Components in the serum or culture medium may interfere with this compound's activity or the assay itself. | Consider performing experiments in a serum-free medium for the duration of the this compound treatment, if compatible with your cell line. |
| Complex cellular signaling: The observed effect may be a result of crosstalk with other signaling pathways. | Investigate potential interactions with other pathways active in your experimental model. The interplay between BMP and TGF-β signaling, for instance, can be complex. |
Data Presentation
Table 1: Recommended this compound Concentrations for In Vitro Experiments
| Application | Cell/Tissue Type | Effective Concentration Range | Reference |
| sGC Activation (cGMP production) | Various cell lines | 0.1 µM - 10 µM | |
| Attenuation of BMP2 Signaling | Mouse aortic valve interstitial cells | 10 nM - 10 µM | |
| VASP Phosphorylation | Aortic valve tissue | 10 µM | |
| Vasorelaxation | Aortic rings | 1 µM - 100 µM |
Table 2: Summary of this compound's Effects on Key Signaling Molecules
| Target Molecule | Effect of this compound | Typical Assay |
| Soluble Guanylate Cyclase (sGC) | Activation (of oxidized form) | cGMP Assay |
| Cyclic GMP (cGMP) | Increased levels | cGMP ELISA |
| Protein Kinase G (PKG) | Activation | Western Blot for downstream targets |
| Vasodilator-Stimulated Phosphoprotein (VASP) | Increased phosphorylation at Ser239 | Western Blot |
| Bone Morphogenetic Protein 2 (BMP2) Signaling | Attenuation (reduced phospho-SMAD1/5/8) | Western Blot, Luciferase Reporter Assay |
Experimental Protocols
Cell Viability Assay (MTT Protocol)
This protocol is adapted from standard MTT assay procedures to assess cell viability after this compound treatment.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Serum-free medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for solubilization)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in a serum-free medium from your stock solution. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Remove the culture medium from the wells and replace it with 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
cGMP Measurement Assay (ELISA Protocol)
This protocol provides a general guideline for measuring intracellular cGMP levels using a competitive ELISA kit. Always refer to the specific instructions provided with your chosen ELISA kit.
Materials:
-
Cells of interest cultured in appropriate plates
-
This compound stock solution (in DMSO)
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation
-
Cell lysis buffer (often provided in the kit)
-
cGMP ELISA kit (including coated plate, standards, detection antibody, and substrate)
-
Microplate reader
Procedure:
-
Seed cells and grow to the desired confluency.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 10-15 minutes to prevent cGMP breakdown.
-
Treat the cells with various concentrations of this compound or a vehicle control for the desired time (e.g., 15-30 minutes).
-
Lyse the cells according to the ELISA kit manufacturer's instructions. This typically involves aspirating the medium and adding a specific lysis buffer.
-
Collect the cell lysates and centrifuge to pellet any debris.
-
Perform the ELISA assay according to the kit's protocol. This generally involves:
-
Adding standards and samples to the antibody-coated wells.
-
Adding the HRP-conjugated cGMP.
-
Incubating to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding the substrate and incubating for color development.
-
Stopping the reaction.
-
-
Measure the absorbance at the recommended wavelength (usually 450 nm).
-
Calculate the cGMP concentration in your samples based on the standard curve.
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow.
References
Technical Support Center: Ataciguat & First-Generation sGC Activators
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the first-generation soluble guanylate cyclase (sGC) activator, ataciguat.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (formerly HMR-1766) is a first-generation, nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC).[1] Its primary mechanism involves the activation of sGC that is in an oxidized (Fe³⁺) or heme-free state.[2] Under conditions of oxidative stress, the heme group of sGC can become oxidized, rendering the enzyme insensitive to its endogenous activator, NO.[3] this compound bypasses this limitation by directly activating the dysfunctional enzyme, leading to an increase in cyclic guanosine monophosphate (cGMP) production and subsequent downstream signaling.[4]
Q2: What are the key limitations of this compound as a first-generation sGC activator?
While promising in specific contexts like aortic stenosis, this compound possesses limitations characteristic of first-generation sGC activators:
-
Hypotension: As a vasodilator, this compound carries a risk of causing hypotension (low blood pressure). While some preclinical studies in mice did not show significant blood pressure reduction when sexes were aggregated, dose-dependent reductions in blood pressure have been observed in clinical trials.[5] First-generation sGC activators like cinaciguat were noted to cause long-lasting hypotension, a factor that can limit therapeutic dosing.
-
Potential for Drug Interactions: Clinical trial data for this compound revealed a clinically relevant interaction with warfarin. This is thought to be due to the inhibition of CYP2C9 by this compound. Caution was also advised with statins due to a potential interaction with CYP3A4.
-
Discontinued for Other Indications: The clinical development of this compound was previously halted for other conditions such as peripheral arterial disease and neuropathic pain, which may suggest a narrow therapeutic window or lack of efficacy in those contexts.
-
Modest Potency on Reduced sGC: this compound is a relatively weak stimulator of the reduced (healthy) form of sGC, which means its effect is most pronounced in tissues with significant oxidative stress.
Q3: What are the main differences between sGC stimulators (e.g., riociguat) and sGC activators (e.g., this compound)?
The primary distinction lies in the state of the sGC enzyme they target:
-
sGC Stimulators (e.g., riociguat, vericiguat) require the presence of the reduced (ferrous, Fe²⁺) heme group on sGC to exert their effect. They work synergistically with NO to enhance cGMP production.
-
sGC Activators (e.g., this compound, cinaciguat) target sGC that is in an oxidized (ferric, Fe³⁺) or heme-free state, which is common in pathological conditions with high oxidative stress. Their effect is additive to that of NO.
Troubleshooting Guide
Problem 1: Inconsistent or no sGC activation observed in my in vitro assay.
-
Possible Cause 1: Incorrect sGC redox state. this compound preferentially activates oxidized or heme-free sGC. If your experimental system has low levels of oxidative stress, the majority of sGC may be in the reduced state, leading to a weak response to this compound.
-
Solution: To mimic a disease state with oxidative stress and enhance this compound's effect, consider pre-treating your cells or purified enzyme with an oxidizing agent like 1H-oxadiazolo[4,3-a]quinoxalin-1-one (ODQ). This will shift the equilibrium towards the oxidized, this compound-sensitive form of sGC.
-
-
Possible Cause 2: Reagent degradation. this compound, like many small molecules, can degrade over time, especially if not stored correctly.
-
Solution: Ensure this compound is stored as recommended by the manufacturer, typically as a powder at -20°C. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and avoid repeated freeze-thaw cycles.
-
-
Possible Cause 3: Inappropriate assay conditions. The concentration of substrates (GTP) and co-factors (Mg²⁺) can be limiting.
-
Solution: Ensure your reaction buffer contains saturating concentrations of GTP and at least a 2-fold molar excess of MgCl₂ over GTP.
-
Problem 2: High background signal in my cGMP measurement assay.
-
Possible Cause 1: Endogenous phosphodiesterase (PDE) activity. PDEs rapidly degrade cGMP, and variability in their activity can lead to inconsistent results.
-
Solution: Include a broad-spectrum PDE inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), in your assay to prevent cGMP degradation and allow for its accumulation to detectable levels.
-
-
Possible Cause 2: Non-specific binding in immunoassays. If using an ELISA or RIA for cGMP detection, non-specific binding of antibodies can lead to a high background.
-
Solution: Follow the kit manufacturer's blocking and washing protocols meticulously. Ensure all reagents are properly prepared and that the plate is not allowed to dry out during steps.
-
Problem 3: Observed cytotoxicity in cell-based assays.
-
Possible Cause 1: High solvent concentration. The solvent used to dissolve this compound (commonly DMSO) can be toxic to cells at higher concentrations.
-
Solution: Keep the final concentration of the solvent in your cell culture medium below a non-toxic level, typically less than 0.5%. Run a vehicle control with the same concentration of solvent to assess its effect on cell viability.
-
-
Possible Cause 2: Off-target effects. While generally well-tolerated in preclinical models, high concentrations of any compound can lead to off-target effects and cytotoxicity.
-
Solution: Perform a dose-response curve to determine the optimal concentration of this compound that provides sGC activation without significant cytotoxicity. Use concentrations reported in the literature as a starting point.
-
Quantitative Data Summary
Table 1: this compound (HMR-1766) Activity and Clinical Observations
| Parameter | Value/Observation | Source |
| Mechanism of Action | Activates oxidized (Fe³⁺) or heme-free sGC | |
| EC₅₀ (purified bovine sGC) | 0.51 µM | |
| Clinical Trial (Phase II) | 69.8% reduction in aortic valve calcification progression at 6 months vs. placebo | |
| Blood Pressure Effects (Clinical) | Dose-dependent reductions in systolic and diastolic blood pressure | |
| Drug Interactions | Potential interaction with warfarin (CYP2C9 inhibition) and statins (CYP3A4 interaction) |
Experimental Protocols & Workflows
Protocol 1: In Vitro sGC Activation Assay using Cell Lysates
This protocol describes how to assess the ability of this compound to activate sGC in cell lysates, with the option of inducing an oxidized state.
Materials:
-
Cells expressing sGC (e.g., rat aortic smooth muscle cells)
-
This compound
-
ODQ (optional, for inducing oxidation)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Reaction Buffer (50 mM HEPES pH 7.5, 1 mM GTP, 2 mM MgCl₂)
-
PDE inhibitor (e.g., IBMX)
-
cGMP detection kit (e.g., ELISA or RIA)
-
Protein quantification assay (e.g., BCA assay)
Methodology:
-
Cell Culture and Treatment: Culture cells to confluency. If inducing oxidation, pre-treat cells with ODQ (e.g., 10 µM for 30 minutes).
-
Cell Lysis: Wash cells with cold PBS and lyse on ice using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysate.
-
sGC Reaction: In a microcentrifuge tube, combine a standardized amount of cell lysate protein with the reaction buffer containing a PDE inhibitor.
-
This compound Treatment: Add varying concentrations of this compound or vehicle control to the reaction tubes.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-15 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution as specified by your cGMP detection kit (e.g., 0.1 M HCl).
-
cGMP Measurement: Measure the concentration of cGMP in each sample using your chosen immunoassay, following the manufacturer's instructions.
-
Data Analysis: Normalize the cGMP concentration to the amount of protein used in each reaction. Plot the cGMP concentration against the this compound concentration to generate a dose-response curve.
Diagrams
Caption: sGC signaling under normal and oxidative stress conditions.
Caption: Experimental workflow for in vitro sGC activation assay.
References
- 1. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository-empedu-rd.ekt.gr [repository-empedu-rd.ekt.gr]
- 5. ahajournals.org [ahajournals.org]
Potential drug interactions with Ataciguat in research settings
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding potential drug interactions with Ataciguat in a research setting. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a soluble guanylate cyclase (sGC) activator.[1][2] It restores nitric oxide signaling by binding to its receptor enzyme, oxidized sGC.[1][2] This action reduces the molecular cascades that drive calcification in the aortic valve, ultimately slowing the progression of valve calcium and stenosis.[1] this compound appears to act preferentially in areas with significant disease and oxidative stress.
Q2: Are there any known clinically significant drug-drug interactions with this compound?
Yes, clinical trial data have revealed clinically relevant interactions. Specifically, an interaction with warfarin has been noted, which is metabolized by the cytochrome P450 enzyme CYP2C9. Additionally, a potential interaction with statins metabolized by CYP3A4 has been identified, leading to precautionary dose reductions of statins in some cases.
Q3: What is the nature of the interaction between this compound and warfarin?
A phase Ib safety trial identified a clinically relevant interaction between this compound and warfarin, with one event of successfully reversed hematuria secondary to CYP2C9 inhibition by this compound. This suggests that this compound may inhibit the metabolic clearance of warfarin, leading to an increased risk of bleeding. Consequently, patients prescribed CYP2C9-metabolized drugs with a narrow therapeutic range were excluded from further participation in these trials.
Q4: What is the observed interaction between this compound and statins?
During clinical trials, precautionary steps were taken to reduce statin dosages due to a potential interaction with CYP3A4. This was prompted by the observation of elevated liver enzymes in one patient who was also taking multiple other medications with potential hepatotoxicity. This suggests that this compound may inhibit CYP3A4, potentially increasing the systemic exposure of co-administered statins that are substrates of this enzyme.
Q5: Are there other classes of drugs that are predicted to interact with this compound based on its mechanism of action?
Yes, due to its role as an sGC activator, there is a potential for pharmacodynamic interactions with other drugs that modulate the nitric oxide (NO)-sGC-cGMP signaling pathway. Clinical trial protocols for this compound have specifically excluded patients using nitrates, α-antagonists, and phosphodiesterase-5 (PDE5) inhibitors. Co-administration of these agents could lead to an additive effect on vasodilation and potentially cause significant hypotension.
Q6: What is known about the metabolism and excretion of this compound?
Detailed pharmacokinetic data, including the complete metabolic and excretion pathways of this compound in humans, are still emerging from ongoing clinical trials. However, based on the observed interactions with warfarin and statins, it is inferred that this compound is likely a substrate and/or inhibitor of CYP2C9 and CYP3A4 enzymes.
Troubleshooting Guide for Experimental Studies
This guide provides structured advice for researchers encountering unexpected results or potential drug interaction issues when working with this compound.
Issue 1: Unexpectedly high or variable results when co-administering this compound with a test compound.
Potential Cause: The test compound may be a substrate or inhibitor of CYP2C9 or CYP3A4, leading to a pharmacokinetic interaction with this compound.
Troubleshooting Steps:
-
Review the metabolic profile of the test compound: Determine if it is a known substrate, inhibitor, or inducer of CYP2C9 or CYP3A4.
-
Conduct an in vitro CYP inhibition assay: Assess the inhibitory potential of this compound on the metabolism of your test compound and vice versa. A detailed protocol is provided below.
-
Perform a Caco-2 permeability assay: This can help determine if there is a potential for interaction at the level of intestinal absorption. A detailed protocol is provided below.
-
Adjust experimental design: If a significant interaction is confirmed, consider staggered dosing schedules or using a lower, non-interacting concentration of the test compound if feasible.
Issue 2: Observation of synergistic or antagonistic effects on a physiological parameter (e.g., blood pressure, platelet aggregation).
Potential Cause: The test compound may have a pharmacodynamic interaction with this compound by affecting the NO-sGC-cGMP pathway.
Troubleshooting Steps:
-
Analyze the mechanism of action of the test compound: Determine if it is a nitric oxide donor, a phosphodiesterase inhibitor, or if it impacts endothelial function.
-
Evaluate cGMP levels: Measure intracellular cGMP concentrations in the relevant cells or tissues to assess the combined effect of this compound and the test compound.
-
Monitor for hemodynamic effects: In in vivo studies, closely monitor blood pressure and heart rate when co-administering this compound with a compound that may affect vascular tone.
Data Presentation: Summary of Potential Drug Interactions
| Interacting Drug Class | Specific Examples | Potential Mechanism of Interaction | Potential Clinical/Research Outcome | Recommendation in Research Setting |
| Anticoagulants | Warfarin | Inhibition of CYP2C9-mediated metabolism | Increased warfarin exposure and risk of bleeding. | Avoid co-administration. If necessary, conduct in vitro interaction studies and monitor relevant coagulation parameters closely. |
| Statins | Atorvastatin, Simvastatin | Inhibition of CYP3A4-mediated metabolism | Increased statin exposure and risk of myopathy or hepatotoxicity. | Use statins not primarily metabolized by CYP3A4 (e.g., pravastatin, rosuvastatin) or conduct dose-response studies with careful monitoring. |
| Nitric Oxide Donors | Nitroglycerin, Isosorbide dinitrate | Additive pharmacodynamic effect on the NO-sGC-cGMP pathway | Potentiation of vasodilation, leading to severe hypotension. | Co-administration is contraindicated. A suitable washout period should be established. |
| Phosphodiesterase-5 (PDE5) Inhibitors | Sildenafil, Tadalafil | Increased cGMP levels due to inhibition of its degradation, synergistic with sGC activation | Potentiation of vasodilation, leading to severe hypotension. | Co-administration is contraindicated. |
| α-Antagonists | Doxazosin, Prazosin | Additive vasodilatory effects | Increased risk of orthostatic hypotension. | Avoid co-administration in preclinical models where blood pressure is a key endpoint. |
| Antiplatelet Drugs | Clopidogrel, Aspirin | Potential for additive antiplatelet effects through cGMP-mediated pathways | Increased risk of bleeding. | Conduct platelet aggregation assays to evaluate the combined effect. |
| Endothelin Receptor Antagonists | Bosentan, Ambrisentan | Potential for additive vasodilatory effects | Increased risk of hypotension. | Monitor hemodynamic parameters closely in co-administration studies. |
Experimental Protocols
Protocol 1: In Vitro Cytochrome P450 (CYP) Inhibition Assay
Objective: To determine the inhibitory potential of this compound on major CYP isoforms (specifically CYP2C9 and CYP3A4) and vice versa with a test compound.
Methodology:
-
Materials: Human liver microsomes (HLMs), recombinant human CYP enzymes, NADPH regenerating system, specific CYP substrate probes (e.g., diclofenac for CYP2C9, midazolam for CYP3A4), this compound, test compound, and positive control inhibitors.
-
Procedure: a. Prepare a series of concentrations of the inhibitor (this compound or test compound). b. Pre-incubate the inhibitor with HLMs or recombinant enzymes in a buffer system. c. Initiate the metabolic reaction by adding the specific CYP substrate probe and the NADPH regenerating system. d. Incubate for a specified time at 37°C. e. Terminate the reaction by adding a stopping solution (e.g., acetonitrile). f. Analyze the formation of the specific metabolite of the probe substrate using LC-MS/MS.
-
Data Analysis: a. Plot the percentage of inhibition against the inhibitor concentration. b. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable model.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the potential for this compound and a test compound to interact at the level of intestinal absorption and efflux.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell™ inserts) for 21 days to allow for differentiation into a monolayer with tight junctions.
-
Transport Studies: a. Apical to Basolateral (A-B) Transport: Add the test compound (this compound or other) to the apical side of the Caco-2 monolayer and measure its appearance on the basolateral side over time. b. Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral side and measure its appearance on the apical side over time.
-
Inhibition Assessment: To assess if this compound is an inhibitor of efflux transporters (like P-glycoprotein), perform the transport studies of a known P-gp substrate (e.g., digoxin) in the presence and absence of this compound.
-
Sample Analysis: Quantify the concentration of the test compound in the apical and basolateral compartments at different time points using LC-MS/MS.
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. b. The efflux ratio (Papp B-A / Papp A-B) is calculated to determine if the compound is a substrate of efflux transporters. An efflux ratio greater than 2 is generally considered indicative of active efflux.
Visualizations
Caption: this compound's mechanism and interaction with the NO-sGC-cGMP pathway.
Caption: A logical workflow for investigating potential drug interactions with this compound.
Caption: Logical relationships of this compound's known and potential drug interactions.
References
Technical Support Center: Enhancing Ataciguat Bioavailability in Animal Research
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to methods for improving the bioavailability of Ataciguat in animal studies. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format.
Troubleshooting Guides & FAQs
This section addresses common challenges researchers may face when formulating and administering this compound to enhance its oral bioavailability.
Q1: We are observing low and variable plasma concentrations of this compound in our oral gavage studies in rodents. What are the potential causes and solutions?
A1: Low and inconsistent plasma levels of this compound following oral administration are likely due to its poor aqueous solubility. This compound is a lipophilic compound, which can lead to incomplete dissolution in the gastrointestinal (GI) tract and, consequently, poor absorption.
Troubleshooting Strategies:
-
Particle Size Reduction: The dissolution rate of a drug is directly related to its surface area. Reducing the particle size of the this compound powder through techniques like micronization or nanomilling can significantly increase its surface area and improve dissolution.
-
Formulation Optimization: A simple aqueous suspension is unlikely to be sufficient. Utilizing a formulation with solubilizing excipients is critical. A common starting point for poorly soluble compounds in preclinical research is a co-solvent system. For this compound, a recommended formulation for in vivo studies is a mixture of DMSO, PEG300, Tween 80, and saline.[1]
-
Ensure Homogeneity: If using a suspension, ensure it is uniformly mixed before each animal is dosed. Inadequate mixing can lead to significant dose variability between animals.
-
Fasting: The presence of food can significantly impact the absorption of orally administered drugs. Standardize your experimental protocol by fasting the animals overnight (typically 12-16 hours) with free access to water before dosing. This will reduce variability in GI tract conditions.
Q2: What is a suitable starting formulation for an oral bioavailability study of this compound in mice or rats?
A2: A widely used and effective vehicle for administering poorly water-soluble compounds like this compound in preclinical oral studies is a co-solvent formulation. Based on supplier recommendations, a suitable formulation for this compound is:
-
10% DMSO (Dimethyl sulfoxide)
-
40% PEG300 (Polyethylene glycol 300)
-
5% Tween 80 (Polysorbate 80)
-
45% Saline
This formulation results in a solution with a reported this compound concentration of 3.3 mg/mL.[1] It is crucial to prepare this formulation by sequentially adding the solvents and ensuring the solution is clear at each step. Sonication can be used to aid dissolution.[1]
Q3: We are using the recommended co-solvent formulation, but we suspect gastrointestinal precipitation of this compound upon administration. How can we address this?
A3: The change in pH and dilution upon entry into the GI tract can cause a dissolved drug to precipitate out of a co-solvent formulation, which would limit its absorption.
Potential Solutions:
-
Inclusion of Polymeric Precipitation Inhibitors: Incorporating polymers such as HPMC (Hydroxypropyl Methylcellulose) or PVP (Polyvinylpyrrolidone) into the formulation can help maintain the drug in a supersaturated state in the GI tract by inhibiting its recrystallization.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) are an excellent alternative. These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like the GI fluids. This maintains the drug in a solubilized state and can enhance absorption.
Q4: Can we improve the bioavailability of this compound by altering its physical form?
A4: Yes, modifying the solid-state properties of this compound can significantly impact its dissolution and bioavailability.
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in its amorphous (non-crystalline) form within a polymer matrix can lead to higher apparent solubility and faster dissolution rates compared to its crystalline form. ASDs can be prepared by methods such as spray-drying or hot-melt extrusion.
Experimental Protocols
This section provides detailed methodologies for preparing and evaluating this compound formulations.
Protocol 1: Preparation of this compound in a Co-solvent Vehicle for Oral Gavage
Objective: To prepare a solution of this compound suitable for oral administration in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile vial.
-
Add DMSO to the vial to dissolve the this compound completely. The final concentration of DMSO in the total formulation should be 10%. Vortex until the powder is fully dissolved.
-
In a separate tube, prepare the vehicle by adding PEG300 (40% of the final volume).
-
To the PEG300, add Tween 80 (5% of the final volume) and mix thoroughly.
-
Slowly add the this compound/DMSO concentrate to the PEG300/Tween 80 mixture while continuously vortexing to ensure homogeneity.
-
Add the saline (45% of the final volume) to the mixture and vortex again to obtain the final formulation.
-
If necessary, use a bath sonicator to ensure complete dissolution and a clear solution.[1]
-
Visually inspect the final formulation for any precipitation before administration.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of an oral this compound formulation.
Materials:
-
Prepared this compound formulation
-
Appropriate animal model (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Anesthetic (if required for blood collection)
-
Centrifuge
Procedure:
-
Acclimatize animals to the experimental conditions for at least 3 days prior to the study.
-
Fast animals overnight (12-16 hours) with free access to water.
-
Record the body weight of each animal on the day of the experiment to calculate the exact dosing volume.
-
Administer the this compound formulation via oral gavage at the desired dose.
-
Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (if intravenous data is available).
Data Presentation
The following tables summarize key information regarding this compound and common formulation excipients.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₁₉Cl₂N₃O₆S₃ | PubChem |
| Molecular Weight | 576.5 g/mol | PubChem |
| Solubility | DMSO: 95 mg/mL (164.79 mM) | TargetMol[1] |
Table 2: Common Excipients for Enhancing Oral Bioavailability
| Excipient Class | Examples | Mechanism of Action |
| Co-solvents | DMSO, PEG300, Ethanol | Increase the solubility of the drug in the formulation. |
| Surfactants | Tween 80, Cremophor EL | Enhance drug solubilization by forming micelles and improve membrane permeability. |
| Lipids/Oils | Sesame oil, Medium-chain triglycerides | Solubilize lipophilic drugs and can promote lymphatic absorption. |
| Polymers | HPMC, PVP, Eudragit® | Can be used to create amorphous solid dispersions or act as precipitation inhibitors. |
Visualizations
The following diagrams illustrate key concepts related to this compound's mechanism of action and experimental workflows.
References
Welcome to the technical support center for Ataciguat-related research. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers and drug development professionals identify and minimize potential artifacts in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
In Vitro Cell-Based Assays
Question: I am not observing the expected increase in cGMP levels in my cell-based assay after treatment with this compound. What are the possible causes?
Answer: Several factors could contribute to a lack of cGMP response. Consider the following possibilities:
-
Redox State of Soluble Guanylate Cyclase (sGC): this compound preferentially activates the oxidized or heme-free form of sGC.[1][2] If the sGC in your cell model is predominantly in the reduced state, the response to this compound will be weak.[3]
-
Troubleshooting Step: To confirm this, you can pre-treat your cells with an oxidizing agent like ODQ (1H-[4]oxadiazolo[4,3-a]quinoxalin-1-one) to shift the sGC to its oxidized state before adding this compound. This should potentiate the cGMP response.
-
-
Cell Line Characteristics: The expression levels of sGC subunits can vary significantly between cell lines. Low endogenous expression of sGC will result in a minimal cGMP response.
-
Troubleshooting Step: Verify the expression of sGC subunits (α1 and β1) in your cell line using Western blot or qPCR. If expression is low, consider using a cell line known to express higher levels of sGC or transiently overexpressing the sGC subunits.
-
-
Phosphodiesterase (PDE) Activity: High PDE activity in your cells can rapidly degrade any newly synthesized cGMP, masking the effect of this compound.
-
Troubleshooting Step: Include a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer to prevent cGMP degradation.
-
-
This compound Concentration and Solubility: While soluble in DMSO, this compound has poor aqueous solubility. If the final concentration of DMSO is too low or if the compound precipitates in your culture medium, its effective concentration will be reduced.
-
Troubleshooting Step: Ensure your final DMSO concentration is compatible with your cells (typically ≤0.5%) and that the this compound remains in solution. Visually inspect for any precipitation. You may need to optimize your solvent and dilution strategy.
-
Question: I am seeing high variability in my cGMP measurements between replicate wells. What could be causing this?
Answer: High variability in cGMP assays can stem from several sources:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable sGC content and, consequently, variable cGMP production.
-
Troubleshooting Step: Ensure a homogenous cell suspension and careful pipetting when seeding plates.
-
-
Assay Timing and Lysis: The timing of cell lysis after this compound stimulation is critical, as cGMP levels can change rapidly. Inconsistent timing will introduce variability.
-
Troubleshooting Step: Use a multichannel pipette for simultaneous addition of lysis buffer to all wells. Ensure rapid and complete cell lysis.
-
-
ELISA/Assay Performance: Issues with the cGMP detection assay itself, such as improper washing, inaccurate pipetting of standards or reagents, or antibody cross-reactivity, can lead to high variability.
-
Troubleshooting Step: Review your ELISA protocol carefully. Ensure thorough washing steps and use calibrated pipettes. Consider the specificity of your anti-cGMP antibody, as some polyclonal antibodies may cross-react with cAMP or GTP.
-
Downstream Signaling Analysis (e.g., pVASP Western Blot)
Question: I am not detecting an increase in phosphorylated VASP (pVASP) at Ser239 after this compound treatment, even though I see a cGMP increase. Why might this be?
Answer: The phosphorylation of VASP is a downstream event of cGMP-mediated activation of Protein Kinase G (PKG). A lack of pVASP signal despite elevated cGMP could indicate an issue with this part of the pathway.
-
PKG Activity: Your cells may have low endogenous levels of PKG, or its activity may be inhibited.
-
Troubleshooting Step: Confirm the expression of PKG in your cell line.
-
-
Kinetics of Phosphorylation: The peak of VASP phosphorylation may occur at a different time point than the peak of cGMP production.
-
Troubleshooting Step: Perform a time-course experiment to identify the optimal time point for detecting pVASP after this compound stimulation.
-
-
Western Blotting Technique: Common issues with Western blotting, such as poor protein transfer, inactive antibodies, or inappropriate blocking, can lead to a lack of signal.
-
Troubleshooting Step: Use a positive control for pVASP to validate your antibody and protocol. Ensure efficient protein transfer and optimize your antibody concentrations and blocking conditions.
-
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound? this compound is a nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC). It preferentially targets the oxidized (ferric heme-iron) or heme-free forms of sGC, which are prevalent under conditions of oxidative stress. By activating sGC, this compound stimulates the production of the second messenger cyclic guanosine monophosphate (cGMP).
How should I prepare and store this compound stock solutions? this compound is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10-100 mM) in DMSO. Aliquot the stock solution into small volumes and store at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks). Avoid repeated freeze-thaw cycles.
What are the known off-target effects of this compound? Preclinical and early-phase clinical trials suggest that this compound is well-tolerated with minimal side effects. A key finding is that it does not appear to negatively impact bone formation, which is a concern for interventions targeting calcification pathways. However, as with any small molecule, the potential for off-target effects at high concentrations cannot be entirely ruled out without specific screening. Some studies on sGC activators have noted cGMP-independent effects at higher concentrations, although this has not been specifically detailed for this compound.
Can this compound affect cell viability? At the concentrations typically used to activate sGC in vitro (in the micromolar range), this compound is not generally reported to have cytotoxic effects. However, it is always good practice to perform a cell viability assay (e.g., MTT or LDH assay) to confirm that the observed effects are not due to cytotoxicity, especially when using higher concentrations or new cell lines.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design.
| Parameter | Value | Conditions | Reference(s) |
| Molecular Formula | C₂₁H₁₉Cl₂N₃O₆S₃ | - | |
| Molecular Weight | 576.5 g/mol | - | |
| Appearance | Solid powder | - |
| Parameter | Solvent | Concentration | Notes | Reference(s) |
| Solubility | DMSO | ~100 mg/mL (~173 mM) | Sonication may be required. | |
| Water | Insoluble | - |
| Parameter | Value | Assay System | Notes | Reference(s) |
| EC₅₀ | 0.51 µM | Purified sGC | Preferentially activates the NO-insensitive, heme-oxidized form. | |
| 1-10 µM | Vasorelaxation assays | Endothelium-denuded rat aorta, porcine coronary arteries. |
Experimental Protocols
Protocol 1: In Vitro cGMP Measurement in Cultured Cells
This protocol describes a general method for measuring cGMP levels in cultured cells treated with this compound using a commercially available cGMP ELISA kit.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cell line of interest (e.g., aortic valve interstitial cells, smooth muscle cells)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
IBMX (3-isobutyl-1-methylxanthine)
-
Lysis buffer (typically 0.1 M HCl or as recommended by the ELISA kit manufacturer)
-
Commercially available cGMP ELISA kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 24- or 48-well) at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight or until cells are well-adhered and healthy.
-
Preparation of Reagents:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Prepare a working solution of IBMX (e.g., 100 mM in DMSO).
-
Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept constant across all treatments (e.g., 0.1%).
-
-
Cell Treatment:
-
Wash the cells once with warm PBS.
-
Add fresh, serum-free medium containing a PDE inhibitor (e.g., 1 mM IBMX) to each well. Incubate for 15-30 minutes at 37°C.
-
Add the this compound dilutions to the wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate for the desired time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium.
-
Add ice-cold lysis buffer (e.g., 0.1 M HCl) to each well.
-
Incubate on ice for 10-15 minutes, with occasional agitation.
-
-
cGMP Measurement:
-
Centrifuge the cell lysates to pellet cellular debris.
-
Collect the supernatant.
-
Measure the cGMP concentration in the supernatant according to the instructions of your cGMP ELISA kit.
-
Normalize the cGMP concentration to the total protein concentration in each sample, determined by a protein assay (e.g., BCA assay).
-
Protocol 2: Western Blot for Phospho-VASP (Ser239)
This protocol outlines the detection of VASP phosphorylation as a downstream marker of sGC activation.
Materials:
-
Cell lysates from this compound-treated and control cells (prepared as in Protocol 1, but using a lysis buffer suitable for Western blotting, e.g., RIPA buffer with protease and phosphatase inhibitors).
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody against phospho-VASP (Ser239)
-
Primary antibody against total VASP (for loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against pVASP (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against total VASP to confirm equal protein loading.
Visualizations
Caption: NO-sGC-cGMP signaling pathway and the role of this compound.
Caption: General experimental workflow for assessing this compound's effects.
Caption: Troubleshooting decision tree for low cGMP response.
References
- 1. ahajournals.org [ahajournals.org]
- 2. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioengineer.org [bioengineer.org]
- 4. Inactivation of soluble guanylyl cyclase in living cells proceeds without loss of haem and involves heterodimer dissociation as a common step - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Ataciguat Demonstrates Potential in Slowing Aortic Stenosis Progression: A Comparative Analysis
For Immediate Release
ROCHESTER, Minn. — The landscape of aortic stenosis treatment, long dominated by surgical and transcatheter valve replacement, may be on the verge of a paradigm shift with the emergence of ataciguat, an investigational pharmacological agent. Recent clinical data suggests that this compound could be the first therapy to slow the progression of aortic valve calcification, the hallmark of this debilitating disease. This report provides a comprehensive comparison of this compound's efficacy with current standard-of-care treatments and other medical therapies, supported by available experimental data for researchers, scientists, and drug development professionals.
A Novel Mechanism of Action
This compound, a soluble guanylate cyclase (sGC) activator, works by reactivating the oxidized form of sGC, thereby restoring nitric oxide signaling.[1] This pathway is crucial in preventing the molecular cascades that drive fibrocalcific aortic valve stenosis (FCAVS).[1] Preclinical studies in mouse models of FCAVS demonstrated that this compound significantly slowed valve calcification and stenosis.[2] This novel mechanism contrasts with existing treatments that primarily address the consequences of advanced disease rather than the underlying pathology.
Comparative Efficacy: this compound vs. Standard of Care
Currently, the definitive treatments for symptomatic severe aortic stenosis are surgical aortic valve replacement (SAVR) and transcatheter aortic valve replacement (TAVR). These interventions are highly effective in improving survival and symptoms in patients with advanced disease. However, they are invasive procedures with associated risks and are typically reserved for patients who are already symptomatic. Other medical therapies, such as statins and antihypertensive drugs, have been investigated for their potential to slow aortic stenosis progression, but their efficacy remains unproven.
A phase II clinical trial (NCT02481258) provided the first human evidence of this compound's potential. In this study, treatment with this compound for six months resulted in a nearly 70% reduction in the progression of aortic valve calcification compared to placebo in patients with moderate FCAVS. Furthermore, patients receiving this compound tended to show slower progression of valvular and ventricular dysfunction.
The following table summarizes the available quantitative data for comparison:
| Treatment/Intervention | Efficacy Endpoint | Result | Study Population |
| This compound | Change in Aortic Valve Calcification | ~70% reduction in progression at 6 months vs. placebo | Patients with moderate fibrocalcific aortic valve stenosis |
| Placebo | Change in Aortic Valve Calcification | Continued progression | Patients with moderate fibrocalcific aortic valve stenosis |
| Surgical Aortic Valve Replacement (SAVR) | Survival/Symptom Improvement | Significant improvement in survival and symptoms | Patients with symptomatic severe aortic stenosis |
| Transcatheter Aortic Valve Replacement (TAVR) | Survival/Symptom Improvement | A viable alternative to SAVR, particularly in high-risk patients | Patients with symptomatic severe aortic stenosis, including high-risk cohorts |
| Statins | Aortic Stenosis Progression | Unlikely to meaningfully reduce disease progression | Patients with aortic stenosis |
| Antihypertensive Therapy | Aortic Stenosis Progression | Not shown to prevent aortic stenosis progression | Patients with asymptomatic aortic stenosis and hypertension |
Experimental Protocols
This compound Phase II Clinical Trial (NCT02481258)
Objective: To determine if this compound slows the progression of aortic valve calcification in patients with moderate calcific aortic valve stenosis.
Methodology:
-
Study Design: A randomized, placebo-controlled, double-blind, multicenter trial.
-
Participants: Patients with moderate fibrocalcific aortic valve stenosis. Inclusion criteria included an aortic valve area between 1.0 cm² and 2.0 cm² and aortic valve calcium levels greater than 300 AU on chest CT.
-
Intervention: Participants were randomized to receive either this compound or a placebo once daily for six months.
-
Primary Endpoint: The primary outcome was the change in aortic valve calcification as measured by multidetector computed tomography (MDCT) from baseline to six months.
-
Secondary Endpoints: Secondary objectives included assessing changes in aortic valve function and left ventricular dysfunction.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the signaling pathway targeted by this compound and the workflow of the phase II clinical trial.
References
Ataciguat vs. Cinaciguat: A Comparative Guide to Soluble Guanylate Cyclase Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two prominent soluble guanylate cyclase (sGC) activators, Ataciguat and Cinaciguat. Both compounds represent a novel therapeutic approach for diseases associated with impaired nitric oxide (NO) signaling and oxidative stress. This document synthesizes available experimental data to facilitate a comprehensive understanding of their similarities and differences.
Core Mechanism of Action: Targeting NO-Insensitive sGC
Under pathological conditions characterized by oxidative stress, the heme iron of soluble guanylate cyclase (sGC) can become oxidized (Fe³⁺) or the heme group can be lost entirely. This renders the enzyme insensitive to its endogenous activator, nitric oxide (NO). Both this compound and Cinaciguat are classified as sGC activators, a class of compounds that directly activate these NO-insensitive forms of sGC, thereby restoring the production of cyclic guanosine monophosphate (cGMP) and downstream signaling.[1][2] This mechanism distinguishes them from sGC stimulators, such as riociguat, which primarily act on the reduced (Fe²⁺), NO-sensitive form of the enzyme.[2][3]
The activation of the NO-sGC-cGMP signaling pathway by these activators leads to various physiological effects, including vasodilation, inhibition of platelet aggregation, and anti-inflammatory responses.[4]
Comparative Data on Efficacy and Potency
The following tables summarize quantitative data from various studies to compare the in vitro and in vivo effects of this compound and Cinaciguat.
Table 1: In Vitro sGC Activation and Vasorelaxation
| Parameter | This compound | Cinaciguat | Reference |
| Target sGC form | Oxidized/heme-free sGC | Heme-free sGC | |
| EC₅₀ for sGC activation | Data not available in direct comparison | ~0.2 µM (for heme-free enzyme) | |
| Vasorelaxation | Normalizes impaired endothelium-dependent, NO-mediated vasorelaxation in heart failure models. | Induces concentration-dependent relaxation in porcine coronary arteries and rat thoracic aortas. | |
| Effect on cGMP levels | Significantly increases sGC-dependent signaling (via VASP phosphorylation). | Time- and concentration-dependent increase in cGMP levels in porcine coronary arteries. |
Table 2: In Vivo Hemodynamic and Cardioprotective Effects
| Parameter | This compound | Cinaciguat | Reference |
| Blood Pressure | Significantly reduces systolic and diastolic blood pressure in patients with moderate aortic valve stenosis. | Significantly reduces mean arterial blood pressure in ischemia/reperfusion models. | |
| Aortic Valve Calcification | Reduces progression of aortic valve calcification by ~70% in a 6-month phase II trial. | Not specifically studied for this indication. | |
| Cardiac Function | Tends to slow progression of valvular and ventricular dysfunction in aortic stenosis. Improves cardiopulmonary hemodynamics in acute decompensated heart failure. Protects against ischemia/reperfusion injury. | ||
| Platelet Activation | Reduces platelet activation in experimental heart failure. | Data not available in direct comparison. |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathways and a typical experimental workflow for evaluating these compounds.
Detailed Experimental Protocols
Organ Bath Studies for Vasorelaxation
Objective: To assess the vasodilatory effect of this compound or Cinaciguat on isolated arterial rings.
Protocol:
-
Tissue Preparation: Porcine coronary arteries or rat thoracic aortas are excised and placed in cold Krebs-Henseleit buffer. The arteries are cleaned of connective tissue and cut into rings (3-5 mm in length).
-
Mounting: The rings are mounted in organ baths containing Krebs-Henseleit buffer, maintained at 37°C, and gassed with 95% O₂ and 5% CO₂. The rings are connected to isometric force transducers.
-
Equilibration and Pre-contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension. Following equilibration, the rings are pre-contracted with a vasoconstrictor agent (e.g., potassium chloride or phenylephrine).
-
Drug Incubation: Once a stable contraction is achieved, cumulative concentrations of this compound or Cinaciguat are added to the organ bath.
-
Data Acquisition: The relaxation response is recorded as a percentage of the pre-contraction tension. EC₅₀ values can be calculated from the concentration-response curves.
-
Washout: To test for the reversibility of the effect, the drug is washed out of the bath, and the return to baseline tension is monitored.
Measurement of cGMP Levels
Objective: To quantify the intracellular accumulation of cGMP in response to this compound or Cinaciguat.
Protocol:
-
Sample Preparation: Vascular tissues (e.g., porcine coronary arteries) are incubated with varying concentrations of the sGC activator for a specified period.
-
Homogenization: Following incubation, the tissues are snap-frozen in liquid nitrogen and homogenized in an appropriate buffer (e.g., trichloroacetic acid).
-
Extraction: The homogenates are centrifuged, and the supernatant containing cGMP is collected.
-
Quantification: cGMP levels are quantified using a commercially available enzyme immunoassay (EIA) kit.
-
Normalization: The cGMP concentration is typically normalized to the total protein content of the tissue sample, determined by a protein assay (e.g., Bradford assay).
Conclusion
Both this compound and Cinaciguat are potent activators of the oxidized or heme-free form of soluble guanylate cyclase, offering a therapeutic strategy for conditions with compromised NO signaling. While they share a fundamental mechanism of action, their clinical development and reported data highlight their application in different pathological contexts. Cinaciguat has been extensively studied in the context of heart failure and has demonstrated clear concentration-dependent effects on vasodilation and cGMP production in preclinical models. This compound has shown significant promise in slowing the progression of aortic valve calcification, a condition associated with high oxidative stress.
The choice between these agents in a research or clinical setting would likely depend on the specific disease state and the underlying level of oxidative stress. Further head-to-head comparative studies would be invaluable in elucidating more subtle differences in their pharmacological profiles.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cinaciguat - Wikipedia [en.wikipedia.org]
Ataciguat: A Potential Paradigm Shift in Aortic Valve Disease Therapeutics
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of aortic valve disease management, long dominated by surgical and interventional approaches, may be on the cusp of a significant transformation with the emergence of Ataciguat. This investigational oral soluble guanylate cyclase (sGC) activator presents a novel pharmacological strategy aimed at halting the progression of calcific aortic valve stenosis (CAVS), a condition affecting millions globally.[1] This guide provides a comprehensive comparison of this compound with current therapeutic alternatives, supported by available experimental data, to validate its therapeutic potential.
This compound: Performance and Efficacy
This compound has demonstrated promising results in preclinical and Phase II clinical trials, positioning it as a first-in-class medical therapy for moderate CAVS.[2][3] The primary mechanism of action involves the reactivation of the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway, which is impaired in calcified aortic valves.[4]
Clinical Trial Data Summary
A pivotal Phase II randomized, placebo-controlled, double-blinded study (NCT02481258) provides the most compelling clinical evidence for this compound's efficacy.[5]
| Endpoint | This compound (200 mg/day) | Placebo | Outcome |
| Change in Aortic Valve Calcium (AVC) Score (Agatston Units) at 6 months | Slowed progression | Continued progression | 69.8% reduction in AVC progression compared to placebo |
| Change in Left Ventricular Ejection Fraction (LVEF) | Improvement | - | This compound was associated with improvements in systolic function. |
| Change in Cardiac Output (CO) | Improvement | - | Patients with the least increase in AVC showed the largest increase in CO. |
| Diastolic Function | Slowed progression of worsening | Worsening | Treatment with this compound slowed the progression of diastolic dysfunction. |
| Aortic Valve Resistance | Slowed progression | Progression | This compound slowed the progression of aortic valve resistance at six months. |
These findings suggest that this compound not only slows the fundamental disease process of calcification but also positively impacts cardiac hemodynamics. A larger Phase III trial (KATALYST-AV, NCT07001800) is underway to further evaluate its long-term safety and efficacy.
Comparison with Alternative Treatments
Currently, no effective medical therapy exists to halt the progression of CAVS. The standard of care for severe, symptomatic aortic stenosis involves valve replacement.
| Treatment Modality | Description | Advantages | Disadvantages |
| This compound (Investigational) | Oral sGC activator aimed at slowing disease progression. | - Potentially the first disease-modifying drug.- Non-invasive, oral administration.- May delay or prevent the need for surgical intervention. | - Long-term efficacy and safety are still under investigation in a Phase III trial.- Not a treatment for severe, symptomatic stenosis. |
| Surgical Aortic Valve Replacement (SAVR) | Open-heart surgery to replace the diseased aortic valve with a mechanical or bioprosthetic valve. | - Long-standing gold standard with proven long-term durability, especially in younger patients. | - Invasive, requiring open-heart surgery with associated risks.- Longer recovery period.- Risk of new-onset atrial fibrillation. |
| Transcatheter Aortic Valve Replacement (TAVR) | A minimally invasive procedure to replace the aortic valve, typically delivered via a catheter through the femoral artery. | - Less invasive than SAVR, with a shorter recovery time.- Suitable for high-risk or inoperable patients. | - Higher risk of permanent pacemaker implantation.- Long-term durability of valves is still being studied, particularly in younger, lower-risk patients. |
Long-term studies comparing TAVR and SAVR have shown comparable outcomes in terms of all-cause mortality and disabling stroke at 5 and 10 years, particularly in intermediate and high-risk patients. However, the choice between TAVR and SAVR depends on individual patient characteristics, including age, surgical risk, and anatomical considerations. This compound's potential lies in its ability to intervene earlier in the disease process, potentially rendering a significant portion of these invasive procedures unnecessary.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action in Aortic Valve Calcification
Caption: this compound activates oxidized sGC, restoring cGMP signaling and inhibiting BMP-mediated osteogenic differentiation.
Experimental Workflow for Validating this compound's Efficacy
Caption: Workflow for preclinical and clinical validation of this compound in aortic valve disease.
Experimental Protocols
Measurement of Aortic Valve Calcification (Phase II Clinical Trial)
The primary endpoint of the Phase II trial was the change in aortic valve calcium (AVC) as measured by cardiac computed tomography (CT).
-
Imaging Modality: Non-contrast cardiac-gated CT scan.
-
Quantification Method: Agatston score, a well-established method for quantifying coronary artery calcium, was adapted for the aortic valve. The score is calculated based on the area and density of calcified plaques.
-
Procedure:
-
Patients undergo a baseline CT scan at the beginning of the trial.
-
A follow-up CT scan is performed after the treatment period (e.g., 6 or 12 months).
-
Specialized software is used to identify and quantify the calcified regions of the aortic valve leaflets.
-
The change in the Agatston score from baseline to follow-up is calculated to determine the rate of calcification progression.
-
Assessment of Cardiac Function (Phase II Clinical Trial)
Echocardiography was the primary method for assessing changes in cardiac structure and function.
-
Imaging Modality: Transthoracic echocardiography (TTE).
-
Key Parameters Measured:
-
Left Ventricular Ejection Fraction (LVEF): Calculated using the biplane Simpson's method from apical 4- and 2-chamber views to assess systolic function.
-
Cardiac Output (CO): Determined using the Doppler method by measuring the velocity-time integral (VTI) of blood flow through the left ventricular outflow tract (LVOT) and the LVOT diameter.
-
Diastolic Function: Assessed by measuring mitral inflow velocities (E and A waves) and their ratio (E/A), as well as tissue Doppler imaging of the mitral annulus.
-
Aortic Valve Hemodynamics: Aortic valve area (AVA) calculated using the continuity equation, and mean and peak pressure gradients across the valve were measured using continuous-wave Doppler.
-
In Vitro Analysis of BMP Signaling: Western Blot for p-SMAD1/5/8
This protocol is a general guideline based on standard laboratory procedures and information from commercially available antibody datasheets.
-
Cell Culture: Human aortic valve interstitial cells (AVICs) are cultured and treated with this compound in the presence or absence of a pro-calcific stimulus (e.g., BMP-2).
-
Protein Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-SMAD1/5/8 (e.g., from Cell Signaling Technology #9516 or Millipore #AB3848) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the p-SMAD1/5/8 signal to total SMAD1/5 or a housekeeping protein like GAPDH.
-
In Situ Analysis of BMP Signaling: Immunohistochemistry for p-SMAD1/5/8
This protocol provides a general framework for detecting p-SMAD1/5/8 in aortic valve tissue sections.
-
Tissue Preparation:
-
Fix aortic valve tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 5 µm sections and mount on positively charged slides.
-
-
Staining Procedure:
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform antigen retrieval by heating sections in a citrate buffer (pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum (e.g., normal goat serum).
-
Incubate sections with the primary antibody against phospho-SMAD1/5/8 overnight at 4°C.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody.
-
Wash with PBS.
-
Incubate with an avidin-biotin-HRP complex (ABC reagent).
-
Wash with PBS.
-
Develop the signal with a chromogen such as diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Analyze the staining intensity and localization of p-SMAD1/5/8 within the valve tissue.
-
Conclusion
This compound represents a promising, targeted therapeutic strategy for the management of calcific aortic valve stenosis. By addressing the underlying pathophysiology of the disease, it has the potential to significantly alter the treatment paradigm, moving from a "watchful waiting" approach followed by invasive intervention to a proactive, disease-modifying pharmacological therapy. The data from the Phase II clinical trial are encouraging, and the ongoing Phase III trial will be crucial in definitively establishing its role in the clinical armamentarium against aortic valve disease. For researchers and drug development professionals, this compound serves as a compelling case study in the development of novel therapies for cardiovascular diseases with high unmet medical needs.
References
A Comparative Analysis of Ataciguat and Phosphodiesterase-5 Inhibitors: A Deep Dive into cGMP Modulation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic agents targeting the cyclic guanosine monophosphate (cGMP) signaling pathway, Ataciguat and phosphodiesterase-5 (PDE5) inhibitors represent two distinct and compelling strategies. While both classes of drugs ultimately lead to an elevation of intracellular cGMP, their mechanisms of action, pharmacological profiles, and clinical applications differ significantly. This guide provides an objective comparison of this compound and PDE5 inhibitors, supported by available experimental data, to inform research and drug development efforts.
Delineating the Mechanisms of Action: Upstream Activation vs. Downstream Protection
The fundamental difference between this compound and PDE5 inhibitors lies in their point of intervention within the cGMP signaling cascade.
This compound , a soluble guanylate cyclase (sGC) activator, works upstream by directly stimulating the sGC enzyme, the producer of cGMP.[1] Notably, this compound is effective even under conditions of oxidative stress where sGC may be in a heme-free, nitric oxide (NO)-unresponsive state.[2] This allows for cGMP production to be restored or enhanced in disease states characterized by endothelial dysfunction and reduced NO bioavailability.
Phosphodiesterase-5 (PDE5) inhibitors , such as sildenafil, tadalafil, and vardenafil, act downstream. They prevent the degradation of cGMP by inhibiting the PDE5 enzyme, which is responsible for its breakdown. This leads to an accumulation of cGMP, thereby prolonging its signaling effects. However, the efficacy of PDE5 inhibitors is contingent on the initial production of cGMP, which is often stimulated by NO.
Signaling Pathway Visualization
The following diagrams illustrate the distinct points of action of this compound and PDE5 inhibitors within the NO-sGC-cGMP signaling pathway.
Comparative Performance: A Look at the Experimental Data
Direct head-to-head clinical trials comparing this compound with a PDE5 inhibitor are currently lacking in the published literature. However, preclinical and clinical studies of each drug class in different therapeutic areas provide insights into their respective performance characteristics.
This compound in Aortic Valve Stenosis
Recent research has highlighted the potential of this compound in a novel application: slowing the progression of aortic valve stenosis (AVS). A phase 2 clinical trial demonstrated that this compound was well-tolerated and showed a significant reduction in the progression of aortic valve calcification compared to placebo.[3]
| Parameter | This compound Group | Placebo Group | p-value | Source |
| Change in Aortic Valve Calcium Score (Agatston Units/year) | Data not fully quantified in source | Data not fully quantified in source | Statistically significant reduction of 69.8% in progression with this compound | |
| Adverse Events | Minimal side effects reported | Comparable to placebo | Not specified |
Phosphodiesterase-5 Inhibitors in Erectile Dysfunction and Pulmonary Arterial Hypertension
PDE5 inhibitors are well-established as first-line oral therapies for erectile dysfunction (ED) and are also approved for the treatment of pulmonary arterial hypertension (PAH). Numerous clinical trials have demonstrated their efficacy and safety in these conditions.
A meta-analysis of randomized controlled trials for ED reported the following efficacy for various PDE5 inhibitors:
| PDE5 Inhibitor | Mean Difference in International Index of Erectile Function (IIEF-EF) Score vs. Placebo | Source |
| Sildenafil | +7.48 | |
| Tadalafil | +7.87 | |
| Vardenafil | +6.87 |
In PAH, PDE5 inhibitors have been shown to improve exercise capacity and hemodynamics.
| Parameter | Effect of PDE5 Inhibitors | Source |
| 6-Minute Walk Distance (6MWD) | Significant improvement | |
| Pulmonary Vascular Resistance (PVR) | Significant reduction |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to facilitate replication and further research.
This compound: Phase 2 Clinical Trial in Aortic Valve Stenosis
-
Study Design: A randomized, double-blind, placebo-controlled phase 2 trial.
-
Participants: Patients with moderate aortic valve stenosis.
-
Intervention: Once-daily oral administration of this compound or placebo for six months.
-
Primary Endpoint: Progression of aortic valve calcification, as measured by multi-detector computed tomography (MDCT).
-
Secondary Endpoints: Changes in cardiac structure and function assessed by echocardiography, and safety and tolerability of this compound.
-
Methodology for Aortic Valve Calcification Assessment:
-
Non-contrast cardiac-gated MDCT scans were performed at baseline and at the 6-month follow-up.
-
The Agatston scoring method was used to quantify the extent of aortic valve calcification.
-
The change in the calcium score from baseline to follow-up was calculated for both the this compound and placebo groups.
-
Phosphodiesterase-5 Inhibition Assay
-
Principle: To measure the in vitro inhibitory activity of a compound against the PDE5 enzyme.
-
Materials:
-
Recombinant human PDE5A1 enzyme.
-
[³H]-cGMP (radiolabeled substrate).
-
Scintillation proximity assay (SPA) beads.
-
Test compounds (e.g., sildenafil as a positive control).
-
Assay buffer and microplates.
-
-
Protocol:
-
Diluted test compounds and controls are added to the wells of a microplate.
-
A mixture of the PDE5A1 enzyme and SPA beads is then added.
-
The plate is pre-incubated to allow for compound-enzyme binding.
-
The enzymatic reaction is initiated by the addition of [³H]-cGMP.
-
The plate is incubated to allow for the conversion of [³H]-cGMP to [³H]-GMP.
-
The amount of [³H]-GMP bound to the SPA beads is quantified using a scintillation counter. The signal is proportional to the enzyme activity.
-
The percentage of inhibition is calculated, and IC50 values are determined by plotting inhibition against compound concentration.
-
Soluble Guanylate Cyclase Activation Assay
-
Principle: To measure the ability of a compound to directly activate the sGC enzyme and stimulate cGMP production.
-
Materials:
-
Purified sGC enzyme.
-
GTP (substrate).
-
Test compound (e.g., this compound).
-
Assay buffer.
-
cGMP detection kit (e.g., ELISA-based).
-
-
Protocol:
-
The purified sGC enzyme is incubated with the test compound in the assay buffer.
-
The reaction is initiated by the addition of GTP.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is terminated, and the amount of cGMP produced is quantified using a cGMP detection kit.
-
The activity of the test compound is determined by comparing the amount of cGMP produced in its presence to a vehicle control.
-
Logical Workflow for Drug Action
The following diagram illustrates the logical flow from drug administration to the final physiological effect for both this compound and PDE5 inhibitors.
Conclusion
This compound and PDE5 inhibitors, while both augmenting cGMP signaling, offer distinct therapeutic approaches. This compound's ability to directly activate sGC, particularly in states of oxidative stress, presents a promising strategy for conditions where NO bioavailability is compromised. Its emerging role in mitigating aortic valve calcification opens new avenues for cardiovascular therapy. Conversely, PDE5 inhibitors have a well-established and proven track record in treating erectile dysfunction and pulmonary arterial hypertension, where enhancing the effects of existing NO-cGMP signaling is beneficial.
The choice between these two strategies will ultimately depend on the specific pathophysiology of the disease being targeted. For researchers and drug developers, understanding these fundamental differences is crucial for designing novel therapies and conducting informative comparative studies. Future head-to-head clinical trials are warranted to directly compare the efficacy and safety of sGC activators and PDE5 inhibitors in relevant patient populations.
References
- 1. Comparison of phosphodiesterase type 5 (PDE5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [The effects of sildenafil citrate on the isolated rat aorta: comparative in vitro study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of PDE-5 inhibitors used in erectile dysfunction with some candidate molecules: A study involving molecular docking, ADMET, DFT, biological target, and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Ataciguat: A Potential Paradigm Shift in Aortic Stenosis Treatment Compared to Surgical Valve Replacement
For Immediate Release
A promising new pharmacological agent, Ataciguat, is emerging as a potential alternative to surgical valve replacement for patients with calcific aortic valve stenosis (CAVS), a progressive and life-threatening condition. This guide provides a comprehensive comparison of this compound and surgical aortic valve replacement (SAVR), presenting experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this novel therapeutic approach.
This compound: Targeting the Pathophysiology of Aortic Valve Calcification
This compound is a novel, orally administered activator of soluble guanylate cyclase (sGC).[1] In fibrocalcific aortic valve stenosis, sGC signaling is impaired.[2][3] this compound works by reactivating oxidized sGC, a key enzyme in the nitric oxide (NO) signaling pathway, thereby increasing the production of cyclic guanosine monophosphate (cGMP).[2][4] Elevated cGMP levels have been shown to counteract the signaling of bone morphogenetic protein 2 (BMP2), a critical driver of osteogenic differentiation and calcification in aortic valve interstitial cells. By attenuating BMP signaling, this compound has demonstrated the potential to slow the progression of valve calcification and dysfunction in preclinical and clinical studies.
Surgical Aortic Valve Replacement: The Current Gold Standard
Surgical aortic valve replacement (SAVR) is the established standard of care for severe, symptomatic aortic stenosis. The procedure involves the surgical removal of the diseased native aortic valve and its replacement with a mechanical or bioprosthetic valve. While SAVR is a life-saving intervention that significantly improves survival and quality of life, it is an invasive procedure associated with potential complications and limitations.
Comparative Data: this compound vs. Surgical Valve Replacement
The following tables summarize the available quantitative data for this compound and surgical aortic valve replacement, offering a side-by-side comparison of their performance and associated risks.
Table 1: Efficacy and Clinical Outcomes
| Parameter | This compound (Phase II Clinical Trial) | Surgical Aortic Valve Replacement (SAVR) |
| Primary Endpoint | Slowing progression of aortic valve calcification | Improvement in symptoms and survival |
| Reduction in Aortic Valve Calcification Progression | ~70% reduction at 6 months compared to placebo | Not applicable (diseased valve is removed) |
| Long-Term Survival (5-year) | Data not yet available (Phase III trial ongoing) | ~90-93% for low-risk patients |
| Long-Term Survival (10-year) | Data not yet available | ~43.5% in patients without preoperative heart failure (bioprosthetic valve) |
| Reoperation Rate | Not applicable (pharmacological treatment) | Varies by valve type: Lower for mechanical, higher for bioprosthetic (structural valve degeneration) |
Table 2: Safety and Complications
| Parameter | This compound (Phase I/II Clinical Trials) | Surgical Aortic Valve Replacement (SAVR) |
| Procedure-Related Mortality (30-day) | Well-tolerated with minimal side effects comparable to placebo | Overall mortality rate under 3%; 3.1% for isolated SAVR |
| Stroke | Not reported as a significant adverse event | ~1.5-2% |
| Major Bleeding | Not reported as a significant adverse event | Higher risk with mechanical valves due to lifelong anticoagulation |
| Thromboembolism | Not reported as a significant adverse event | Annual risk of ~0.5% with mechanical valves |
| Prosthetic Valve Dysfunction | Not applicable | Can occur with both valve types (e.g., thrombosis, pannus formation, structural degeneration of bioprosthetic valves) |
| Need for Pacemaker | Not reported | Can occur post-operatively |
| Kidney Injury | Not reported as a significant adverse event | Can occur post-operatively |
Experimental Protocols
A detailed understanding of the methodologies employed in the evaluation of both this compound and surgical valve replacement is crucial for a critical appraisal of the available evidence.
This compound Clinical Trial Protocol (Phase II, NCT02481258)
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: Patients with moderate calcific aortic valve stenosis (aortic valve area >1.0 cm² and <2.0 cm², aortic valve calcium score >300 AU, and ejection fraction >50%).
-
Intervention: this compound administered orally once daily versus a matching placebo.
-
Primary Outcome: Progression of aortic valve calcification as measured by computed tomography (CT) scanning over a 6 and 12-month period.
-
Secondary and Tertiary Outcomes: Progression of aortic valve dysfunction (assessed by echocardiography), changes in systemic inflammation markers (e.g., interleukin-6, tumor necrosis factor-alpha), and prevention of left ventricular dysfunction.
-
Methodology for Primary Outcome Assessment: Aortic valve calcium levels were quantified using CT scans at baseline, 6 months, and 12 months.
Surgical Aortic Valve Replacement Clinical Trial Protocol (General Framework)
-
Study Design: Often prospective, multicenter, randomized controlled trials comparing different valve types (e.g., mechanical vs. bioprosthetic) or surgical approaches to medical therapy or transcatheter aortic valve replacement (TAVR).
-
Participants: Patients with severe, symptomatic aortic stenosis, often stratified by surgical risk (e.g., low, intermediate, high).
-
Intervention: Surgical removal of the native aortic valve and implantation of a replacement valve.
-
Primary Endpoints: Typically a composite of all-cause mortality, stroke, and rehospitalization at various time points (e.g., 30 days, 1 year, 5 years, 10 years).
-
Secondary Endpoints: Include individual components of the primary endpoint, as well as valve-related complications (e.g., bleeding, thromboembolism, endocarditis, reoperation), quality of life assessments, and echocardiographic parameters of valve function.
-
Methodology for Outcome Assessment: Data is collected through patient follow-up visits, medical record review, and imaging studies (echocardiography) at predefined intervals. Patient-reported outcomes are also frequently collected.
Visualizing the Science: Signaling Pathways and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: this compound's mechanism of action in aortic valve cells.
Caption: Comparative experimental workflows for this compound and SAVR.
Caption: Logical comparison of this compound and SAVR.
Conclusion
This compound represents a promising, first-in-class pharmacological approach to the management of calcific aortic valve stenosis by targeting the underlying disease process. The available data from preclinical and Phase II clinical trials suggest its potential to significantly slow the progression of valve calcification, a key driver of the disease. In contrast, surgical aortic valve replacement remains the definitive treatment for severe, symptomatic aortic stenosis, offering excellent long-term survival for many patients. However, SAVR is an invasive procedure with inherent risks and the durability of bioprosthetic valves is a concern, particularly in younger patients.
The ongoing Phase III clinical trial of this compound (KATALYST-AV) will be critical in establishing its long-term efficacy and safety, and its potential role in delaying or preventing the need for surgical intervention. For researchers and clinicians, this compound opens a new avenue for the medical management of a condition that has, until now, been primarily addressed through surgical or transcatheter interventions. The data presented in this guide provides a foundation for the continued evaluation of this compound as a transformative therapy in the field of cardiovascular medicine.
References
- 1. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 2. Reactivation of Oxidized Soluble Guanylate Cyclase as a Novel Treatment Strategy to Slow Progression of Calcific Aortic Valve Stenosis: Preclinical and Randomized Clinical Trials to Assess Safety and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Evaluating Medical Therapy for Calcific Aortic Stenosis: JACC State-of-the-Art Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ataciguat: A Guide for Laboratory Professionals
For research use only. Not for human or veterinary use.
Researchers, scientists, and drug development professionals handling Ataciguat must adhere to strict disposal protocols to ensure laboratory safety, environmental protection, and regulatory compliance. Due to its classification as harmful if swallowed and very toxic to aquatic life with long-lasting effects, proper disposal is critical.[1] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste.
Core Principles for this compound Waste Management
Given the hazardous nature of this compound, particularly its aquatic toxicity, a precautionary approach to its disposal is mandatory. All unused, expired, or contaminated this compound, including pure compounds and solutions, must be treated as hazardous chemical waste.
Key Disposal Guidelines:
-
Do Not Dispose Down the Drain: this compound is very toxic to aquatic life.[1] It should never be disposed of via the sanitary sewer system to prevent contamination of waterways.
-
Avoid Regular Trash Disposal: Solid forms of this compound or contaminated labware must not be discarded in regular trash to prevent environmental contamination and potential exposure.
-
Segregation is Crucial: this compound waste must be segregated from non-hazardous waste streams and other incompatible chemical wastes. It should be collected in dedicated, properly labeled hazardous waste containers.
Quantitative Data and Chemical Properties
A summary of key identifiers and properties for this compound is provided below, which is essential for proper waste documentation.
| Property | Value | Source |
| CAS Number | 254877-67-3 | [1][2][3] |
| Molecular Formula | C21H19Cl2N3O6S3 | |
| Molecular Weight | 576.49 g/mol | |
| GHS Hazard Classifications | Acute toxicity, Oral (Category 4), Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) |
Step-by-Step Disposal Procedures for this compound
The following procedures provide a framework for the safe disposal of this compound. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.
1. Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing appropriate PPE:
-
Safety goggles
-
Lab coat
-
Chemical-resistant gloves (double gloving may be recommended)
2. Disposal of Solid this compound Waste
This category includes unused or expired pure compound, as well as materials contaminated with solid this compound.
-
Waste Collection:
-
Place all solid this compound waste into a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with other chemical waste unless explicitly permitted by your institution's EHS department.
-
-
Labeling:
-
The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and its CAS number (254877-67-3).
-
-
Storage:
-
Store the hazardous waste container in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials.
-
-
Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
3. Disposal of Liquid this compound Waste
This includes solutions containing this compound, such as stock solutions or experimental media.
-
Waste Collection:
-
Collect all liquid this compound waste in a dedicated, leak-proof, and shatter-resistant container.
-
Do not mix with other waste streams unless approved by your institution's EHS guidelines.
-
-
Labeling:
-
Label the container with "Hazardous Waste," the chemical name "this compound," the solvent(s) used, and an estimated concentration of the active compound.
-
-
Storage:
-
Store the liquid hazardous waste container in secondary containment to prevent spills. The storage area should be a designated SAA.
-
-
Disposal:
-
Contact your institution's EHS department or a certified hazardous waste vendor for pickup and disposal.
-
4. Disposal of Contaminated Labware
This category includes items such as pipette tips, gloves, weighing paper, and empty vials.
-
Decontamination:
-
Whenever possible, decontaminate non-disposable labware according to your institution's approved procedures. The first rinse of any container that held this compound should be collected as hazardous waste.
-
-
Solid Waste:
-
Non-decontaminated or disposable labware should be placed in the designated solid hazardous waste container for this compound.
-
-
Sharps:
-
Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is clearly labeled as hazardous waste.
-
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow Diagram.
By adhering to these procedures, laboratory professionals can mitigate risks, ensure a safe working environment, and contribute to the responsible management of chemical waste. Always prioritize safety and consult your institution's EHS department for specific guidance.
References
Essential Safety and Handling of Ataciguat in a Research Setting
This guide provides essential safety and logistical information for the handling and disposal of Ataciguat, a soluble guanylate cyclase (sGC) activator. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory environment.
This compound is an investigational compound, and as such, comprehensive safety and toxicity data may not be fully available. Therefore, it is crucial to handle this substance with a high degree of caution, adhering to the principle of "as low as reasonably practicable" (ALARP) for exposure. The following recommendations are based on available safety data for similar chemical structures, such as benzanilide derivatives, and general best practices for handling potent research compounds.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the most critical barrier to preventing exposure to this compound. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles | 2 pairs of chemotherapy-rated nitrile gloves | Disposable, solid-front, back-closing gown with tight-fitting cuffs | NIOSH-approved N95 or higher-level respirator |
| Solution Preparation | Chemical splash goggles | 2 pairs of chemotherapy-rated nitrile gloves | Disposable, solid-front, back-closing gown with tight-fitting cuffs | Not generally required if performed in a certified chemical fume hood |
| In Vitro / In Vivo Dosing | Safety glasses with side shields or chemical splash goggles | 2 pairs of chemotherapy-rated nitrile gloves | Disposable, solid-front, back-closing gown with tight-fitting cuffs | Not generally required if performed in a certified chemical fume hood or biological safety cabinet |
| Waste Disposal | Chemical splash goggles | 2 pairs of chemotherapy-rated nitrile gloves | Disposable, solid-front, back-closing gown with tight-fitting cuffs | Not generally required |
| Spill Cleanup | Chemical splash goggles and face shield | 2 pairs of heavy-duty nitrile gloves | Chemical-resistant apron or coveralls over a disposable gown | NIOSH-approved respirator with appropriate cartridges |
Experimental Protocols: Safe Handling and Disposal
1. Engineering Controls:
-
All work with solid this compound, including weighing and aliquoting, should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Solution preparations and subsequent dilutions should also be performed within a chemical fume hood.
2. Personal Protective Equipment (PPE) Protocol:
-
Gowning and Gloving: Before entering the designated handling area, don a disposable, solid-front gown with tight-fitting cuffs. Wear two pairs of chemotherapy-rated nitrile gloves, with the outer pair covering the cuff of the gown. Change gloves immediately if they become contaminated, and in all cases, at least every two hours.
-
Eye Protection: Wear safety glasses with side shields at a minimum. When there is a risk of splashing, chemical splash goggles are required.
-
Respiratory Protection: When handling powdered this compound outside of a containment system, a NIOSH-approved N95 respirator is mandatory.
3. Decontamination and Disposal:
-
Decontamination: All surfaces and equipment that come into contact with this compound should be decontaminated. A common procedure involves an initial wash with a compatible laboratory detergent, followed by a rinse with 70% ethanol, and a final rinse with distilled water.
-
Waste Disposal:
-
Solid Waste: All disposable items contaminated with this compound (e.g., gloves, gowns, pipette tips, and containers) must be disposed of in a clearly labeled hazardous waste container designated for "cytotoxic" or "chemical" waste, in accordance with institutional and local regulations.
-
Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour this compound solutions down the drain.
-
4. Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Logical Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
